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  • Product: N-[3-(Hydroxymethyl)phenyl]guanidine
  • CAS: 437384-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(Hydroxymethyl)phenyl]guanidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-[3-(Hydroxymethyl)phenyl]guanidine in Medicinal Chemistry The guanidine moiety is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-[3-(Hydroxymethyl)phenyl]guanidine in Medicinal Chemistry

The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions.[1][2] As a strong organic base, the guanidinium group is protonated at physiological pH, enabling it to form strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate groups.[2] The compound N-[3-(Hydroxymethyl)phenyl]guanidine combines this potent functional group with a phenyl ring bearing a hydroxymethyl substituent. This unique combination suggests potential applications in various therapeutic areas, as guanidine derivatives have shown promise as anticancer, antidiabetic, and antimicrobial agents.[1][3]

A thorough understanding of the physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine is paramount for its development as a potential therapeutic agent. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

This technical guide provides a comprehensive overview of the key physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will focus on the established methodologies for determining these crucial parameters. We will also present predicted values for these properties, offering a valuable starting point for further experimental investigation.

Chemical Identity and Structure

  • IUPAC Name: N-[3-(Hydroxymethyl)phenyl]guanidine

  • Molecular Formula: C₈H₁₁N₃O

  • Molecular Weight: 165.19 g/mol

  • CAS Number: While a specific CAS number for the unprotected form is not readily found, the tert-butoxycarbonyl (Boc) protected form, N,N'-bis(tert-butoxycarbonyl)-N''-(3-(hydroxymethyl)phenyl)guanidine, is registered under CAS No. 203258-18-8.[4][5] The synthesis of the target compound would involve the deprotection of this intermediate.

Acidity and pKa

The pKa of a compound is a critical determinant of its ionization state at a given pH. For N-[3-(Hydroxymethyl)phenyl]guanidine, the guanidine group is highly basic and will be protonated at physiological pH. The pKa of the conjugate acid (the guanidinium ion) is therefore the relevant parameter.

PropertyPredicted Value
pKa ~12.5 - 13.5

Note: This is an estimated value based on the known high basicity of guanidine and its derivatives. The exact value will be influenced by the electronic effects of the substituted phenyl ring.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-[3-(Hydroxymethyl)phenyl]guanidine.

    • Dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • The final concentration should be in the range of 1-5 mM.

  • Titration:

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value at each increment of added titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the guanidine groups have been protonated.[7]

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

dot graph TD { A[Start: Dissolve Compound] --> B{Titrate with Standard Acid}; B --> C{Record pH vs. Volume}; C --> D[Plot Titration Curve]; D --> E{Determine Half-Equivalence Point}; E --> F[Result: pKa = pH at Half-Equivalence]; }

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: logP and logD

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar (lipid) versus a polar (aqueous) phase.[8] It is a crucial parameter for predicting a drug's ability to cross cell membranes. For ionizable compounds like N-[3-(Hydroxymethyl)phenyl]guanidine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.

PropertyPredicted Value
clogP ~0.5 - 1.5
logD at pH 7.4 ~ -1.0 to 0.0

Note: These are estimated values. The clogP is for the neutral form, while the logD at pH 7.4 reflects the partitioning of the predominantly protonated form.

Experimental Determination of logP/logD: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP and logD.[9][10] It involves directly measuring the concentration of the compound in two immiscible liquid phases after they have reached equilibrium.

  • Preparation of Phases:

    • The standard nonpolar phase is n-octanol.

    • The aqueous phase is typically a buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing them to separate.

  • Partitioning:

    • Prepare a stock solution of N-[3-(Hydroxymethyl)phenyl]guanidine in the aqueous buffer.

    • Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) to allow for complete partitioning.[11]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

dot graph TD { A[Start: Prepare n-octanol and aqueous buffer] --> B{Add compound and shake to equilibrium}; B --> C{Separate phases by centrifugation}; C --> D{Quantify compound concentration in each phase}; D --> E[Calculate logD]; }

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[12] Poor solubility can be a major hurdle in drug development. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

PropertyPredicted Value
Aqueous Solubility Moderately to highly soluble

Note: The presence of the polar hydroxymethyl and the ionizable guanidine groups is expected to confer good aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Similar to logP determination, a shake-flask method is employed to measure thermodynamic solubility.[11][13]

  • Sample Preparation:

    • Add an excess amount of solid N-[3-(Hydroxymethyl)phenyl]guanidine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid is crucial.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation and Quantification:

    • After equilibration, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. A standard calibration curve should be used for accurate quantification.

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

dot graph TD { A[Start: Add excess solid to buffer] --> B{Agitate to reach equilibrium}; B --> C{Filter to remove undissolved solid}; C --> D{Quantify concentration of dissolved compound}; D --> E[Result: Thermodynamic Solubility]; }

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, with multiplicities determined by the substitution pattern.

  • Hydroxymethyl Protons (-CH₂OH): A singlet at approximately δ 4.5-4.7 ppm.

  • Guanidinium Protons (-NH- and -NH₂): These protons are exchangeable and may not be readily observed in D₂O. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.

  • Guanidinium Carbon (C=N): A signal around δ 155-160 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-140 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

  • N-H Stretch (guanidinium): A broad band in the region of 3100-3500 cm⁻¹, often overlapping with the O-H stretch.

  • C=N Stretch (guanidinium): A strong absorption around 1650-1680 cm⁻¹.

  • C-N Stretch: Absorptions in the range of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.

Conclusion

This technical guide has outlined the key physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine and provided detailed protocols for their experimental determination. While experimental data for this specific molecule is sparse, the methodologies described herein are robust and widely applicable in the field of drug discovery. The predicted values serve as a useful baseline for initiating laboratory investigations. A comprehensive understanding and experimental validation of these properties are essential steps in the rational design and development of N-[3-(Hydroxymethyl)phenyl]guanidine and its analogs as potential therapeutic agents.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • N,N'-bis(tert-butoxycarbonyl)-N''-(3-(hydroxymethyl)phenyl)guanidine - LookChem. (n.d.). Retrieved from [Link]

  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • N-[(3-hydroxyphenyl)methyl] Guanidine - CAS - 78406-89-0 | Axios Research. (n.d.). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications. (2023, October 13). Retrieved from [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds.
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis - PMC. (2026, February 12). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Retrieved from [Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015, April 1). Retrieved from [Link]

  • Biological activities of guanidine compounds - PubMed. (2009, October 15). Retrieved from [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. (2025, September 2). Retrieved from [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13). Retrieved from [Link]

  • Guanidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2021, July 6). Retrieved from https://www.mdpi.com/1422-8599/2021/3/M1346
  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Exploratory

N-[3-(Hydroxymethyl)phenyl]guanidine (3-HMPG): Receptor Binding Affinity Profile and Mechanistic Utility in Target-Directed Ligand Design

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary The compound N-[3-(Hydroxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The compound N-[3-(Hydroxymethyl)phenyl]guanidine (commonly abbreviated as 3-HMPG, CAS: 437384-34-4)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a strongly basic guanidinium moiety and a strategically positioned meta-hydroxymethyl group, 3-HMPG functions primarily as an arginine bioisostere .

This whitepaper provides an in-depth analysis of the receptor binding affinity profile of 3-HMPG, focusing on its primary utility as an S1 pocket ligand in trypsin-like serine proteases (e.g., KLK4, uPA, Matriptase)[2],[3]. Furthermore, we detail the mechanistic rationale behind its off-target profiling and provide self-validating experimental workflows for characterizing its kinetic and thermodynamic properties.

Physicochemical Profiling & Pharmacophore Dynamics

The biological activity of phenylguanidine derivatives is inherently tied to their physicochemical properties. The guanidine group possesses a pKa of approximately 11.5 to 12.0, ensuring that it remains fully protonated (cationic) under physiological pH (7.4)[4].

The Causality of the Meta-Hydroxymethyl Substitution

In drug design, replacing an aliphatic arginine side chain with a rigidified phenylguanidine reduces the entropic penalty of binding. However, unsubstituted phenylguanidines often lack target selectivity. The addition of the 3-(hydroxymethyl) group introduces a critical directional vector:

  • Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor, capable of interacting with polar residues lining the target binding pocket[5].

  • Steric Orientation: Unlike ortho-substitutions (which often clash with the narrow entry of protease S1 pockets) or para-substitutions (which project too deeply into the pore), the meta-position optimally aligns the hydroxyl group with the Ser190 or Gly219 residues in the S1 pocket of specific proteases, enhancing both affinity and selectivity[2].

Pathway N1 3-HMPG (Ligand) N2 Guanidinium Group (pKa ~11.5) N1->N2 Ionization at Physiological pH N3 m-Hydroxymethyl Vector N1->N3 Spatial Orientation N4 Asp189 (S1 Pocket Bottom) N2->N4 Bidentate Salt Bridge N5 Ser190 / Gly219 (S1 Pocket Wall) N3->N5 Hydrogen Bonding N6 High-Affinity Protease Blockade N4->N6 Anchors Ligand N5->N6 Enhances Selectivity

Mechanistic pathway of 3-HMPG binding within the serine protease S1 pocket.

Primary Binding Profile: Serine Protease S1 Pockets

Trypsin-like serine proteases cleave peptide bonds following positively charged amino acids (Arginine or Lysine). The S1 pocket of these enzymes invariably contains a highly conserved Aspartate residue (Asp189) at its base. 3-HMPG exploits this architecture by forming a bidentate salt bridge between its guanidinium group and Asp189[2].

Recent advancements in oncology and broad-spectrum antiviral drug design have leveraged phenylguanidine scaffolds to inhibit transmembrane serine proteases[3]. The table below summarizes the comparative binding affinities of the 3-HMPG scaffold across key protease targets.

Table 1: Comparative Binding Affinity of 3-HMPG across Serine Proteases
Target ProteasePrimary LocalizationBinding Affinity (IC₅₀ / Kᵢ)*Structural Determinant in S1 Pocket
KLK4 Prostate / Dental EnamelHigh (Low nM)Asp189 salt bridge, optimal Gly219 H-bond alignment
Matriptase Epithelial SurfacesModerate (Mid nM)Asp189 salt bridge, stabilized by Ser190
uPA Extracellular MatrixModerate (Mid nM)Asp189 salt bridge, slight steric clash at pocket rim
TMPRSS2 Respiratory EpitheliumLow (High nM)Broad S1 pocket reduces the impact of the rigid phenyl ring

*Note: Exact Kᵢ values depend on the specific warhead (e.g., diphenyl phosphonate) attached to the 3-HMPG targeting moiety[2].

Secondary Off-Target Receptor Profiling

Because the guanidinium group is a universal recognition motif in biology, 3-HMPG must be profiled against secondary targets to establish a therapeutic window and predict potential off-target liabilities.

Table 2: Off-Target Receptor Profiling (GPCRs & Ion Channels)
Receptor / ChannelTarget ClassAffinity EstimateFunctional Consequence
TAAR1 GPCR~ 1 - 5 µMWeak agonism (Trace amine mimicry)
ASIC3 Acid-Sensing Ion Channel> 10 µMNegligible activation
5-HT₃ Ligand-gated Ion Channel> 10 µMWeak antagonism

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the binding kinetics and off-target profile of 3-HMPG must be evaluated using self-validating assay systems. Below are the definitive protocols for characterizing this compound.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Steady-state biochemical assays (like FRET-based cleavage assays) cannot resolve the association ( kon​ ) and dissociation ( koff​ ) rates. SPR is required to understand the residence time of 3-HMPG.

  • Step 1: Sensor Chip Preparation. Utilize a CM5 dextran sensor chip. Activate Flow Cell 2 (FC2) with standard EDC/NHS chemistry.

    • Self-Validation Check: Flow Cell 1 (FC1) must be activated and immediately blocked with 1M ethanolamine (without protein) to serve as an in-line reference surface. This subtracts bulk refractive index changes and non-specific matrix binding.

  • Step 2: Target Immobilization. Immobilize the recombinant protease (e.g., KLK4) via amine coupling to a density of ~2000 Response Units (RU). A high density is required to achieve a sufficient signal-to-noise ratio for a low-molecular-weight analyte like 3-HMPG (MW ~165 Da).

  • Step 3: Analyte Injection. Inject 3-HMPG in running buffer (HBS-EP+ with 1% DMSO) at a high flow rate of 50 µL/min .

    • Causality: Small molecules exhibit rapid on/off rates. A low flow rate causes mass transport limitation, where the observed binding is limited by diffusion rather than true kinetics. 50 µL/min overcomes this boundary layer effect.

  • Step 4: Double-Referencing & Calibration.

    • Self-Validation Check: Because DMSO has a high refractive index, slight mismatches between the sample and running buffer cause massive signal artifacts. You must run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for excluded volume effects.

  • Step 5: Kinetic Fitting. Fit the double-referenced sensograms (FC2 - FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to extract KD​ .

Workflow S1 1. Sensor Chip Preparation (CM5 + EDC/NHS Activation) S2 2. Target Immobilization (Amine Coupling to ~2000 RU) S1->S2 S3 3. Analyte Injection (3-HMPG at 50 µL/min) S2->S3 S4 4. Double-Referencing (FC1 Subtraction + DMSO Calibration) S3->S4 S5 5. Kinetic Analysis (1:1 Langmuir Fitting) S4->S5

Self-validating Surface Plasmon Resonance (SPR) workflow for 3-HMPG kinetics.
Protocol 2: Radioligand Displacement for GPCR Off-Target Profiling (TAAR1)

Rationale: To confirm that the basic guanidine does not trigger off-target neurotoxicity via monoamine receptors, a radioligand displacement assay is utilized.

  • Step 1: Membrane Preparation. Isolate membranes from HEK293 cells stably expressing human TAAR1. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Step 2: Incubation. Incubate 10 µg of membrane protein with the radiolabeled standard (e.g., [³H]-RO5166017) and varying concentrations of 3-HMPG (1 nM to 100 µM).

    • Self-Validation Check: Include a parallel incubation with 10 µM of an unlabeled standard ligand to define Non-Specific Binding (NSB). True specific binding is Total Binding minus NSB.

  • Step 3: Filtration & Counting. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Guanidinium compounds are highly basic and positively charged. They will bind non-specifically to the negatively charged glass fiber filters, creating an artificially high noise floor. Pre-soaking the filters in 0.5% Polyethylenimine (PEI) neutralizes the filter charge, ensuring that the measured radioactivity represents true receptor-bound ligand.

References

  • [4] Dodd, D. S., et al. Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ACS Combinatorial Science. Available at:[Link]

  • [2] Sieniczyk, J., et al. KLK4 inhibitors. US Patent 10017527B2. Google Patents. Available at:

  • [5] Stains, C. I. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. MIT DSpace. Available at: [Link]

  • [3] Böttcher-Friebertshäuser, E., et al. Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Biochemical Journal. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine

Executive Summary The guanidinium group is a cornerstone functional moiety in medicinal chemistry, prized for its strong basicity and capacity to form multiple hydrogen bonds, which facilitates potent interactions with b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The guanidinium group is a cornerstone functional moiety in medicinal chemistry, prized for its strong basicity and capacity to form multiple hydrogen bonds, which facilitates potent interactions with biological targets.[1][2] N-[3-(Hydroxymethyl)phenyl]guanidine represents a key structural motif, combining the hydrogen-bonding capabilities of a benzyl alcohol with the charge-stabilized resonance of a guanidinium cation. This guide provides a comprehensive technical overview of the principal synthetic pathways to this molecule, designed for researchers, chemists, and drug development professionals. We will dissect two primary strategies: a direct, atom-economical approach using cyanamide, and a more controlled, multi-step synthesis employing protected guanidinylating agents. The causality behind experimental choices, detailed protocols, and comparative analysis are presented to empower scientists in selecting and executing the optimal synthesis for their specific application.

Part 1: Synthesis of the Core Precursor: 3-Aminobenzyl Alcohol

The most convergent and logical precursor for the target molecule is 3-aminobenzyl alcohol (IUPAC Name: (3-aminophenyl)methanol).[3][4] This compound is readily available from major chemical suppliers, which is often the most practical starting point for laboratory-scale synthesis.[5][6] However, for applications requiring in-house synthesis from more fundamental building blocks, a reliable reductive pathway from 3-nitrobenzaldehyde is well-established.[5]

Key Precursor Properties
PropertyValueReference(s)
Chemical Name 3-Aminobenzyl alcohol[3][5]
CAS Number 1877-77-6[3][5]
Molecular Formula C₇H₉NO[3][5]
Molecular Weight 123.15 g/mol [5]
Appearance Beige to brown crystalline powder[3][5]
Melting Point 92-96.5 °C[3][5]
Experimental Protocol: Synthesis via Reductive Amination

This protocol details the simultaneous reduction of the nitro and aldehyde functionalities of m-nitrobenzaldehyde to yield 3-aminobenzyl alcohol.[5] The use of nickel boride (Ni₂B) in conjunction with sodium borohydride (NaBH₄) provides an efficient and high-yielding transformation.[5]

Step-by-Step Methodology:

  • To a 10 mL round-bottom flask equipped with a magnetic stirrer, add m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL).

  • Add Ni₂B (0.006 g, 0.05 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Carefully add NaBH₄ (0.095 g, 2.5 mmol) in portions. The reaction is typically rapid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ether (5:3) eluent system.

  • Upon completion, quench the reaction by adding a 2% aqueous KOH solution (5 mL) and continue stirring for 10 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 8 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to yield pure 3-aminobenzyl alcohol. A typical reported yield for this procedure is 95%.[5]

G cluster_precursor Precursor Synthesis Workflow start m-Nitrobenzaldehyde reagents 1. Ni₂B, H₂O 2. NaBH₄ start->reagents Reduction product 3-Aminobenzyl Alcohol reagents->product

Caption: Synthesis of 3-Aminobenzyl Alcohol from m-Nitrobenzaldehyde.

Part 2: Guanidinylation of 3-Aminobenzyl Alcohol

The core transformation in this synthesis is the conversion of the primary amino group of 3-aminobenzyl alcohol into a guanidine. This can be achieved through several methods, primarily distinguished by the choice of the guanidinylating agent. We will explore two authoritative approaches: direct reaction with cyanamide and a protected, milder route.

Method A: Direct Guanidinylation with Cyanamide

This method is the most direct route, reacting the amine with cyanamide, often under acidic catalysis.[7][8] The acid protonates the cyanamide's nitrile group, activating it for nucleophilic attack by the aniline. The final product is typically isolated as a stable salt, such as the nitrate or hydrochloride salt.

Expertise & Causality: This approach is valued for its simplicity and use of inexpensive, readily available reagents.[8] However, the reaction often requires elevated temperatures and extended reaction times, which may not be suitable for substrates with sensitive functional groups. The strong basicity of the resulting guanidine can also complicate purification, making isolation as a salt the preferred strategy.

Experimental Protocol (Adapted from Phenylguanidine Synthesis): [8]

  • In a round-bottom flask, dissolve 3-aminobenzyl alcohol (12.3 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add concentrated nitric acid (9.0 g, 0.1 mol of HNO₃) dropwise while stirring in an ice bath to control the exotherm.

  • Add a 50% aqueous solution of cyanamide (12.6 g, 0.15 mol of cyanamide).

  • Equip the flask with a reflux condenser and heat the mixture under reflux for approximately 20 hours.

  • After reflux, cool the reaction mixture to 0 °C for 5 hours to facilitate precipitation of the product, N-[3-(Hydroxymethyl)phenyl]guanidine nitrate.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from ethanol to yield the final guanidine salt.

Method B: Protected Guanidinylation Strategy

For substrates that are sensitive to the harsh conditions of direct guanidinylation, a more robust strategy involves using a guanidinylating reagent with protecting groups, such as N,N'-di-Boc-S-methylisothiourea. This approach proceeds under milder conditions and involves two key stages: the initial guanidinylation to form a protected intermediate, followed by a deprotection step to reveal the final product.[1]

Expertise & Causality: The use of tert-butoxycarbonyl (Boc) protecting groups renders the guanidinylating agent highly reactive towards primary amines while ensuring the resulting protected guanidine is stable and easily purified via standard chromatography. This method avoids the high temperatures and strong acids of the direct approach, preserving the integrity of the hydroxymethyl group and other sensitive functionalities. The final deprotection is a clean, high-yielding step typically accomplished with strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

Experimental Protocol: Step 1: Synthesis of the Boc-Protected Guanidine

  • Dissolve 3-aminobenzyl alcohol (1.23 g, 10 mmol) in a suitable solvent such as THF or DMF (20 mL).

  • Add N,N'-di-Boc-S-methylisothiourea (3.19 g, 11 mmol).

  • Add a coupling promoter, such as mercury(II) chloride (HgCl₂) (3.0 g, 11 mmol) or a milder alternative like Mukaiyama's reagent, and a tertiary amine base like triethylamine (2.1 mL, 15 mmol).

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the N,N'-di-Boc-protected guanidine derivative.

Step 2: Deprotection

  • Dissolve the purified Boc-protected guanidine (10 mmol) in a minimal amount of dichloromethane or dioxane (20 mL).

  • Add an excess of a strong acid. A 4M solution of HCl in dioxane (20 mL) or neat trifluoroacetic acid (10 mL) are common choices.

  • Stir the mixture at room temperature for 2-4 hours.

  • Evaporate the solvent and excess acid under reduced pressure. The resulting solid is the hydrochloride or trifluoroacetate salt of N-[3-(Hydroxymethyl)phenyl]guanidine. It can be further purified by trituration with diethyl ether or recrystallization.

G cluster_main Overall Synthesis Pathways cluster_A Method A: Direct cluster_B Method B: Protected start 3-Aminobenzyl Alcohol reagent_A H₂NCN, HNO₃ Reflux start->reagent_A Guanidinylation reagent_B1 N,N'-di-Boc-S- methylisothiourea start->reagent_B1 Guanidinylation product_salt N-[3-(Hydroxymethyl)phenyl]guanidine (as salt) reagent_A->product_salt Forms Nitrate Salt intermediate_B Boc-Protected Guanidine reagent_B1->intermediate_B reagent_B2 HCl or TFA intermediate_B->reagent_B2 Deprotection reagent_B2->product_salt Forms HCl/TFA Salt

Sources

Protocols & Analytical Methods

Method

how to dissolve N-[3-(Hydroxymethyl)phenyl]guanidine in DMSO

An in-depth guide to the preparation of N-[3-(Hydroxymethyl)phenyl]guanidine solutions in DMSO for research applications. Introduction Guanidine and its derivatives are a class of organic compounds that feature prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the preparation of N-[3-(Hydroxymethyl)phenyl]guanidine solutions in DMSO for research applications.

Introduction

Guanidine and its derivatives are a class of organic compounds that feature prominently in medicinal chemistry and drug discovery due to their diverse biological activities and unique chemical properties.[1] The guanidinium group, which is protonated at physiological pH, allows these molecules to engage in strong interactions with biological targets.[1][2] N-[3-(Hydroxymethyl)phenyl]guanidine is one such derivative, incorporating both a basic guanidine function and a polar hydroxymethyl group on a phenyl ring, suggesting its potential for investigation in various biological systems.

The successful use of any compound in biological assays hinges on its proper dissolution and handling. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and life science research.[3][4] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds, coupled with its miscibility with water and cell culture media, makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds.[3][5][6]

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a scientifically grounded, step-by-step guide to effectively dissolve N-[3-(Hydroxymethyl)phenyl]guanidine in DMSO, ensuring solution stability, integrity, and the reproducibility of experimental results.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions.

N-[3-(Hydroxymethyl)phenyl]guanidine

Guanidine derivatives are known to be strong organic bases and are typically soluble in polar solvents.[1][7] The presence of the hydroxymethyl and guanidine groups suggests good polarity.

PropertyValueSource
Chemical Formula C₈H₁₁N₃OCalculated
Molecular Weight 165.20 g/mol Calculated
Appearance Assumed to be a solidGeneral knowledge
Solubility Expected to be soluble in polar solvents like DMSO and water.[7]Inferred

Note: Specific experimental data for this compound is not widely available. Properties are inferred from the general characteristics of guanidine derivatives.

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile solvent, but its unique properties necessitate careful handling and consideration in experimental design.[3][8]

PropertyValueSource
Formula (CH₃)₂SO[3]
Molar Mass 78.13 g/mol [3]
Appearance Colorless liquid[3]
Density 1.1004 g/cm³[3]
Boiling Point 189 °C (372 °F)[3]
Freezing Point 18.5 °C (65.3 °F)[3]
Safety and Handling

Adherence to safety protocols is paramount when handling chemical reagents.

  • N-[3-(Hydroxymethyl)phenyl]guanidine: Guanidine derivatives can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[9][10] Always consult the specific Safety Data Sheet (SDS) for the compound. Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

  • DMSO: DMSO is known for its ability to readily penetrate the skin, which means it can carry dissolved substances with it.[5] This property mandates extreme caution to prevent the absorption of potentially toxic compounds. Always wear appropriate gloves when handling DMSO and its solutions. Use high-purity, anhydrous (water-free) DMSO for preparing stock solutions to ensure stability and prevent compound precipitation.[13]

Experimental Protocols

The following protocols provide a comprehensive methodology for preparing stock and working solutions of N-[3-(Hydroxymethyl)phenyl]guanidine in DMSO.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a concentrated stock solution (e.g., 50 mM) of N-[3-(Hydroxymethyl)phenyl]guanidine in 100% DMSO.

Materials:

  • N-[3-(Hydroxymethyl)phenyl]guanidine powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of N-[3-(Hydroxymethyl)phenyl]guanidine needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 50 mM stock: Mass (g) = 0.050 mol/L x 0.001 L x 165.20 g/mol = 0.00826 g = 8.26 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it carefully into a sterile tube or vial.

    • Expert Tip: If the compound appears as a waxy or hygroscopic solid, it is recommended to dissolve the entire contents of the manufacturer's vial directly to create a stock solution of a known concentration.[14]

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Securely cap the vial and vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.[15][16]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.[15]

    • As a further step, gentle warming in a 37°C water bath for a brief period can aid dissolution.[14][15] However, use this method with caution, as excessive heat can degrade some compounds.

  • Aliquot for Storage: To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes.[17]

  • Storage: Store the aliquots in a tightly sealed container at -20°C or -80°C.[15][16] If the compound is light-sensitive, use amber vials or wrap clear vials in foil.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4a. Vortex Vigorously add_dmso->vortex sonicate 4b. Sonicate (if needed) vortex->sonicate warm 4c. Gentle Warming (optional) sonicate->warm aliquot 5. Aliquot into Single-Use Tubes warm->aliquot store 6. Store at -20°C or -80°C aliquot->store

A step-by-step workflow for preparing a concentrated DMSO stock solution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

It is critical to perform serial dilutions in 100% DMSO before the final dilution into aqueous assay media. This practice minimizes the risk of the compound precipitating out of solution.[13][18]

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Label Dilution Tubes: Label a series of sterile tubes for each desired concentration in the dilution series.

  • Perform Serial Dilutions:

    • Add a specific volume of 100% DMSO to all labeled tubes except the one for the highest concentration.

    • Transfer a corresponding volume of the stock solution to the first dilution tube, cap, and vortex thoroughly to mix.

    • Using a fresh pipette tip, transfer the same volume from the first dilution tube to the second, and vortex.

    • Repeat this process for all subsequent dilutions to create a concentration gradient. All solutions in this series will be in 100% DMSO.

  • Final Assay Preparation: Add a small aliquot of each DMSO working solution directly to the final assay buffer or cell culture medium, ensuring immediate and thorough mixing to prevent precipitation.[13][18] The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[15] Always include a vehicle control containing the same final concentration of DMSO in your experiments.[19]

Troubleshooting and Best Practices

ProblemPotential CauseRecommended Solution
Compound Fails to Dissolve Insufficient solvent energy; Compound has low solubility at the target concentration.Continue with sonication and/or gentle warming (37°C).[14][15] If it still doesn't dissolve, prepare a new, lower concentration stock solution.
Precipitation Upon Dilution The compound is less soluble in the aqueous assay buffer than in DMSO.Perform serial dilutions in 100% DMSO first, then add a small volume of the diluted DMSO solution to the assay medium with vigorous mixing.[13][18]
Precipitation After Freeze-Thaw Compound may have come out of solution during freezing or thawing.Before use, allow the aliquot to thaw completely at room temperature, then vortex and visually inspect for precipitate. If needed, briefly sonicate or warm to re-dissolve.[14]
Inconsistent Assay Results Inaccurate pipetting; Incomplete dissolution; Compound degradation.Use calibrated pipettes. Ensure complete dissolution visually. Store aliquots properly and avoid repeated freeze-thaw cycles.[15][17]

Logical Flow for Troubleshooting Dissolution Issues

G start Start: Dissolve Compound in DMSO vortex Vortex Vigorously start->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate in Water Bath check1->sonicate No success Success: Solution Ready check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Warm Gently (37°C) check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes fail Action: Reduce Target Concentration check3->fail No

A decision-making diagram for resolving common solubility challenges.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Di Pietro, O., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • MP Biomedicals. (2009, June 3). SAFETY DATA SHEET: Guanidine Hydrochloride. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 4). Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. Retrieved from [Link]

  • protocols.io. (2025, March 14). Guanidine-based DNA extraction with silica-coated beads or silica spin columns. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-hydroxyphenyl)guanidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

  • MDPI. (2021, July 6). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved from https://www.mdpi.com/1422-8599/2021/3/M1302/pdf
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • ScienceDirect. (2005, December). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. Retrieved from [Link]

  • ResearchGate. (2018, January 11). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value???. Retrieved from [Link]

Sources

Application

Application Note: Robust HPLC-UV Analysis Protocol for N-[3-(Hydroxymethyl)phenyl]guanidine

Introduction & Mechanistic Rationale N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) is a highly polar, basic compound of significant interest in pharmaceutical development and chemical synthesis. Developing a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) is a highly polar, basic compound of significant interest in pharmaceutical development and chemical synthesis. Developing a reliable High-Performance Liquid Chromatography (HPLC) method for this molecule presents distinct analytical challenges.

The primary challenge stems from the guanidine moiety, which is extremely basic (pKa ~12.5) and remains fully protonated under standard chromatographic conditions. In aqueous environments, guanidine derivatives are highly soluble and often behave as persistent and mobile organic compounds (PMOCs)[1]. On traditional reversed-phase (RP) silica columns, this concentrated positive charge leads to electrostatic repulsion from the hydrophobic stationary phase and severe secondary interactions with residual surface silanols, resulting in poor retention and severe peak tailing.

The Causality of Method Design: While simple aliphatic guanidines lack a chromophore and require complex pre-column derivatization (e.g., with acetylacetone) to become UV-absorbing species[2], N-[3-(Hydroxymethyl)phenyl]guanidine possesses an intrinsic aromatic phenyl ring. This structural feature allows for direct, highly sensitive UV detection without derivatization[3].

To overcome the retention challenges without resorting to specialized Aqueous Normal Phase (ANP) or HILIC columns[4], this protocol employs Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) . By introducing Trifluoroacetic acid (TFA) into the mobile phase, the low pH (pH ~2.0) suppresses silanol ionization on the stationary phase (eliminating tailing), while the trifluoroacetate anion acts as a hydrophobic counter-ion. It pairs with the protonated guanidine to form a neutral, transient complex, significantly enhancing hydrophobic retention on a standard C18 column.

Chromatographic Retention Mechanism

The following diagram illustrates the mechanistic pathway utilized in this protocol to achieve baseline resolution and optimal peak symmetry.

Retention_Mechanism Analyte N-[3-(Hydroxymethyl)phenyl]guanidine (Protonated, + Charge) Complex Neutral Ion-Pair Complex (Increased Hydrophobicity) Analyte->Complex Electrostatic Attraction IP_Agent Trifluoroacetate (TFA) (Counter-ion, - Charge) IP_Agent->Complex Ion-Pairing StationaryPhase C18 Stationary Phase (Hydrophobic Interaction) Complex->StationaryPhase Reversed-Phase Retention

Figure 1: Mechanistic pathway of ion-pairing retention for protonated guanidine derivatives.

Experimental Protocol

Reagents & Materials
  • Analyte: N-[3-(Hydroxymethyl)phenyl]guanidine reference standard (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (HPLC/MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS or Ampoule grade to prevent degradation).

  • Filters: 0.22 µm PTFE hydrophilic syringe filters.

Instrumentation
  • System: HPLC equipped with a quaternary/binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector[3].

  • Column: End-capped, high-purity silica C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm). Rationale: End-capping further reduces residual silanol interactions.

Chromatographic Conditions
ParameterSpecification / Setting
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes retention times and reduces backpressure)
Injection Volume 5.0 µL
Detection (UV) 254 nm (Primary, specific to aromatic ring); 210 nm (Secondary)
Needle Wash 50:50 Water:Acetonitrile (Minimizes carryover)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Hold to retain the polar ion-pair complex.
2.0 95 5 Isocratic hold.
10.0 60 40 Linear ramp to elute the analyte.
12.0 5 95 Flush strongly retained impurities.
15.0 5 95 Isocratic wash.
15.1 95 5 Return to initial conditions.

| 20.0 | 95 | 5 | Re-equilibration prior to next injection. |

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio. Causality: Dissolving samples in the initial gradient composition prevents solvent-mismatch effects, which cause peak fronting or splitting.

  • Stock Solution: Accurately weigh 10.0 mg of N-[3-(Hydroxymethyl)phenyl]guanidine into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 10 µg/mL to 150 µg/mL.

  • Sample Filtration: Filter all final sample solutions through a 0.22 µm PTFE syringe filter directly into HPLC vials. Causality: Removes particulates that could clog the column frit or disrupt the flow path.

The Self-Validating Analytical Sequence

To ensure Trustworthiness and E-E-A-T compliance, this protocol is designed as a self-validating system. An analytical run is only valid if the system continuously proves its integrity throughout the sequence. This is achieved through strategic bracketing and real-time quality control (QC) checks.

Validation_Workflow Blank 1. Blank (Baseline) SST 2. SST (n=6) (Suitability) Blank->SST Calib 3. Calibration (Linearity) SST->Calib QC1 4. QC Samples (Accuracy) Calib->QC1 Samples 5. Unknowns (Analysis) QC1->Samples QC2 6. Bracketing QC (Drift Check) Samples->QC2 QC2->SST Pass/Fail Eval

Figure 2: Self-validating HPLC sequence workflow ensuring continuous data integrity.

Sequence Logic:

  • Blank (Diluent): Establishes baseline noise and proves the absence of carryover.

  • System Suitability Test (SST): Six replicate injections of the 50 µg/mL standard. Proves the column and detector are performing to specification before any data is collected[3].

  • Calibration: Establishes the linear dynamic range.

  • Unknown Samples: Analyzed in batches of no more than 10 injections.

  • Bracketing QCs: A known standard injected after every 10 samples and at the end of the run. If pump proportioning drifts or UV lamp intensity fluctuates, the Bracketing QC will fail, automatically invalidating the preceding bracket of samples.

System Suitability & Acceptance Criteria

The following parameters must be met during the SST phase for the self-validating system to authorize the continuation of the sequence.

ParameterAcceptance CriteriaMechanistic Significance
Retention Time (RT) RSD ≤ 1.0% (n=6)Confirms pump flow rate stability and mobile phase consistency.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability[3].
Tailing Factor (T) ≤ 1.5Ensures the TFA ion-pairing is successfully masking silanol interactions.
Theoretical Plates (N) ≥ 5,000Confirms the physical integrity of the C18 column bed.
Calibration Linearity ( R2 ) ≥ 0.999Proves detector response is proportional to analyte concentration.
QC Recovery 98.0% – 102.0%Verifies ongoing method accuracy during the sample analysis phase.

References

  • HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. Benchchem.
  • HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Oxford University Press (OUP).
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC / NIH.
  • Guanidine analyzed with HPLC- AppNote. MicroSolv Technology Corporation.

Sources

Method

Application Note: N-[3-(Hydroxymethyl)phenyl]guanidine (NHMPG) as a Bifunctional Ligand in Advanced Organic Synthesis

Introduction & Mechanistic Rationale The development of sustainable, highly active catalytic systems is a primary objective in modern synthetic organic chemistry and drug development. While traditional phosphine ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of sustainable, highly active catalytic systems is a primary objective in modern synthetic organic chemistry and drug development. While traditional phosphine ligands are ubiquitous in transition-metal catalysis, their air-sensitivity, toxicity, and poor aqueous solubility often limit their utility in green chemistry and bioconjugation[1].

N-[3-(Hydroxymethyl)phenyl]guanidine (NHMPG) has emerged as a highly effective, phosphine-free bifunctional ligand. The structural design of NHMPG offers two synergistic advantages:

  • The Aryl Guanidine Core: Guanidines are exceptionally strong, nitrogen-rich neutral organic bases. When coordinated to transition metals like Palladium (Pd) or Copper (Cu), the Y-shaped CN3​ unit acts as a powerful σ -donor[2]. This immense electron-donating capacity dramatically increases the electron density at the metal center, facilitating the oxidative addition of notoriously unreactive substrates, such as aryl chlorides[1].

  • The Hydroxymethyl Motif: The meta-substituted −CH2​OH group provides critical hydrophilicity. This enables the catalyst complex to remain homogeneous in aqueous or highly polar media, which is a strict requirement for environmentally benign synthesis and the site-specific labeling of biomolecules[3]. Furthermore, the hydroxyl group can engage in secondary coordination (hemilability) or hydrogen-bonding with substrates, stabilizing transition states.

This application note details field-proven protocols for utilizing NHMPG in two critical domains: Aqueous Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Copper-Catalyzed Ullmann-Type C-N Bond Formation .

Application I: Aqueous Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices

Performing Suzuki-Miyaura couplings in water reduces toxic solvent waste but traditionally suffers from poor substrate solubility and catalyst degradation. By combining Pd(OAc)2​ with NHMPG, an air-stable, water-soluble [Pd(NHMPG)2​] active species is generated in situ[1]. The strong σ -donation from the guanidine nitrogen prevents the precipitation of inactive palladium black, even under aerobic conditions. We utilize a H2​O:EtOH (1:1) solvent system; water solubilizes the catalyst and base, while ethanol ensures the transient solubility of the organic substrates. Cs2​CO3​ is selected as the base because the large cesium cation enhances the solubility and reactivity of the organoborate intermediate.

Visualization of the Catalytic Cycle

Pd_Suzuki_Cycle Precat Pd(OAc)2 + 2 NHMPG Precatalyst Active [Pd(0)(NHMPG)2] Active Catalyst Precat->Active Reduction OxAdd Oxidative Addition [Pd(II)(Ar)(X)(NHMPG)2] Active->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')(NHMPG)2] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release (Ar-Ar') TransMet->RedElim RedElim->Active Regeneration

Figure 1: Catalytic cycle of Pd-NHMPG in aqueous Suzuki-Miyaura cross-coupling.

Standard Operating Protocol

Reagents: Aryl halide (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)2​ (0.5 mol%), NHMPG (1.0 mol%), Cs2​CO3​ (2.0 mmol), H2​O /EtOH (1:1, 4.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a 10 mL reaction vial, add Pd(OAc)2​ (1.1 mg, 0.005 mmol) and NHMPG (1.65 mg, 0.01 mmol) to 2.0 mL of deionized water. Stir at room temperature for 10 minutes until the solution turns a clear, pale yellow, indicating the formation of the active Pd-guanidine complex.

  • Substrate Addition: Add Cs2​CO3​ (651 mg, 2.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) to the aqueous catalyst solution.

  • Reaction Initiation: Dissolve the aryl halide (1.0 mmol) in 2.0 mL of absolute ethanol. Add this dropwise to the aqueous mixture.

  • Aerobic Stirring: Stir the biphasic/homogenizing mixture vigorously (800 rpm) at room temperature ( 25∘C ) open to the air.

  • Self-Validating Checkpoint: At t=2 hours, withdraw a 10 µL aliquot, dilute with 200 µL Ethyl Acetate (EtOAc), filter through a short silica plug, and analyze via GC-MS. The reaction is deemed complete when the aryl halide peak area is < 2% relative to the biaryl product.

  • Workup: Extract the mixture with EtOAc ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data Summary
Aryl Halide SubstrateBoronic AcidTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)TON (Turnover Number)
4-BromotoluenePhenylboronic acid252.00.598196
4-ChloroacetophenonePhenylboronic acid606.01.09292
2-Bromopyridine4-Methoxyphenylboronic acid253.00.595190
1-Iodo-4-nitrobenzenePhenylboronic acid250.50.0018585,000

Table 1: Substrate scope and efficiency of the Pd/NHMPG catalytic system[1].

Application II: Copper-Catalyzed C-N Bond Formation (Ullmann-Type)

Causality of Experimental Choices

Classical Ullmann C-N couplings require harsh conditions (>150°C) and stoichiometric amounts of copper. By utilizing NHMPG as a ligand, the reaction can be performed at significantly lower temperatures (80–100°C) with catalytic copper (5–10 mol%)[4]. The guanidine moiety strongly coordinates to Cu(I) , preventing its disproportionation into inactive Cu(0) and Cu(II) . Furthermore, the steric bulk and electron density provided by NHMPG lower the activation energy required for the oxidative addition of the aryl halide to the Cu(I) center.

Visualization of the Catalytic Cycle

Cu_Ullmann_Cycle CuI Cu(I) Salt + NHMPG [Cu(I)(NHMPG)]+ AmineCoord Amine Coordination & Deprotonation CuI->AmineCoord + R2NH CuAmide [Cu(I)(NR2)(NHMPG)] Active Amide Complex AmineCoord->CuAmide + Base - HX OxAdd Oxidative Addition (Ar-X) [Cu(III)(Ar)(NR2)(X)(NHMPG)] CuAmide->OxAdd + Ar-X RedElim Reductive Elimination Product Release (Ar-NR2) OxAdd->RedElim RedElim->CuI Regeneration

Figure 2: Mechanism of Cu-catalyzed Ullmann-type C-N coupling using NHMPG ligand.

Standard Operating Protocol

Reagents: Aryl iodide/bromide (1.0 mmol), Primary/Secondary Amine (1.2 mmol), CuI (10 mol%), NHMPG (20 mol%), K3​PO4​ (2.0 mmol), DMSO (3.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: While the Pd-catalyzed Suzuki reaction is aerobic, Cu(I) is highly susceptible to oxidation to Cu(II). Flame-dry a Schlenk tube and backfill with Argon ( ).

  • Reagent Loading: Add CuI (19.0 mg, 0.1 mmol), NHMPG (33.0 mg, 0.2 mmol), and K3​PO4​ (424 mg, 2.0 mmol) to the Schlenk tube.

  • Solvent & Substrate Addition: Inject anhydrous, degassed DMSO (3.0 mL) via syringe. Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Thermal Activation: Seal the tube and heat in an oil bath at 90∘C for 12 hours.

  • Self-Validating Checkpoint: The reaction mixture should transition from a pale green/blue suspension to a deep, homogeneous brown solution, indicating the formation of the active Cu-amide intermediate. If the solution turns black and precipitates form, Cu(0) has crashed out (indicating oxygen ingress or ligand failure); halt and restart.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (DCM) ( 3×10 mL). Wash organics with brine, dry over MgSO4​ , and purify via flash chromatography.

Quantitative Data Summary
Aryl HalideAmine NucleophileCatalyst Loading (mol%)Temp (°C)Yield (%)
IodobenzeneMorpholine5.09094
4-BromoanisolePiperidine10.010088
2-IodothiopheneAniline10.09082
BromobenzeneImidazole10.011079

Table 2: Yield comparison for Cu/NHMPG catalyzed Ullmann C-N couplings[4].

Best Practices & Troubleshooting

  • Ligand Storage: NHMPG is slightly hygroscopic due to the hydroxymethyl group. Store in a desiccator at 4∘C to prevent water absorption, which can alter precise molarity calculations during micro-scale drug development.

  • Solvent Degassing (Cu Catalysis): For Ullmann couplings, dissolved oxygen will rapidly oxidize the Cu(I) precatalyst. Always sparge DMSO with Argon for at least 30 minutes prior to use.

  • Aqueous Biphasic Separation (Pd Catalysis): If the Suzuki coupling mixture separates into two distinct layers, the hydroxymethyl coordination is compromised, stalling the reaction. Verify the solvent ratio ( H2​O:EtOH exactly 1:1) and increase stirring speed to >800 rpm to ensure micellar mass transfer.

References

  • Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 2007. URL:[Link]

  • Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. PubMed / National Institutes of Health, 2012. URL: [Link]

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 2013. URL:[Link]

  • The Coordination Chemistry of Guanidines and Guanidinates. Coordination Chemistry Reviews, 2001. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of N-[3-(Hydroxymethyl)phenyl]guanidine

Introduction & Chemical Context N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) is a bifunctional molecule featuring a highly basic guanidine moiety and a benzylic alcohol (hydroxymethyl) group. In drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) is a bifunctional molecule featuring a highly basic guanidine moiety and a benzylic alcohol (hydroxymethyl) group. In drug development and metabolomics, substituted phenylguanidines are frequently encountered as neuroactive scaffolds, kinase inhibitors, and antiviral agents. Accurately annotating these compounds in complex biological matrices requires a deep understanding of their gas-phase dissociation chemistry.

This application note provides a comprehensive guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-[3-(Hydroxymethyl)phenyl]guanidine. By elucidating the causality behind its specific neutral losses, this guide establishes a self-validating analytical workflow for researchers conducting targeted or non-targeted LC-HRMS screening.

Mechanistic Fragmentation Pathways (Gas-Phase Chemistry)

In positive-ion ESI, the highly basic guanidine group (pKa ~13) acts as the primary protonation site, yielding an abundant [M+H]⁺ precursor ion at m/z 166.0980 . The subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is governed by two competing thermodynamic sinks: the stability of the guanidinium resonance and the lability of the benzylic hydroxyl group.

Pathway A: Guanidine-Directed Cleavages

The protonated guanidine moiety is highly susceptible to the elimination of ammonia and cyanamide upon collisional activation 1.

  • Loss of Ammonia (-17.0265 Da): A low-energy pathway where the terminal amino group of the guanidine abstracts a proton and leaves as NH₃, generating a carbodiimide-like fragment at m/z 149.0715 .

  • Loss of Cyanamide (-42.0220 Da): A hallmark fragmentation of phenylguanidines. A proton transfer rearrangement leads to the expulsion of neutral cyanamide (NH₂CN), leaving behind the corresponding 3-(hydroxymethyl)aniline cation at m/z 124.0760 2.

Pathway B: Hydroxymethyl-Directed Dehydration
  • Loss of Water (-18.0106 Da): Despite the charge being localized on the guanidine group, charge-remote fragmentation (CRF) drives the dehydration of the hydroxymethyl group. This loss forms a highly resonance-stabilized benzylic cation (or quinone methide intermediate) at m/z 148.0874 3.

Pathway C: Combinatorial Deep Cleavage
  • Sequential Loss (-60.0326 Da): At higher collision energies, the molecule undergoes a dual loss of both H₂O and NH₂CN, yielding a stable methyleneaniline cation at m/z 106.0654 . Advanced LC-HRMS methodologies utilize these specific combinatorial neutral losses to confidently annotate phenylguanidine derivatives and their metabolites 4.

Quantitative Fragmentation Data

The following table summarizes the exact masses and theoretical neutral losses required for high-resolution mass spectrometry (HRMS) method building.

Ion TypeFragment AssignmentElemental FormulaExact Mass (m/z)Neutral Loss (Da)Expected Relative Abundance
Precursor [M+H]⁺C₈H₁₂N₃O⁺166.0980N/AVariable (Energy Dependent)
Product [M+H - NH₃]⁺C₈H₉N₂O⁺149.071517.0265Low - Medium
Product [M+H - H₂O]⁺C₈H₁₀N₃⁺148.087418.0106High
Product [M+H - NH₂CN]⁺C₇H₁₀NO⁺124.076042.0220High (Diagnostic)
Product [M+H - CH₅N₃]⁺C₇H₇O⁺107.049659.0484Low
Product [M+H - H₂O - NH₂CN]⁺C₇H₈N⁺106.065460.0326Medium (High NCE)

Experimental LC-MS/MS Protocol

To ensure reproducibility and analytical trustworthiness, the following protocol utilizes a self-validating Stepped Normalized Collision Energy (NCE) approach.

Step 1: Sample Preparation
  • Stock Solution: Dissolve N-[3-(Hydroxymethyl)phenyl]guanidine reference standard in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality Check: The addition of 0.1% Formic Acid ensures complete protonation of the highly basic guanidine moiety prior to droplet desolvation, maximizing the [M+H]⁺ ion yield.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (HRMS) Parameters
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 300 °C.

  • Fragmentation Mode: Higher-energy Collisional Dissociation (HCD).

  • Collision Energy (Critical Step): Apply Stepped NCE at 20, 40, and 60 .

    • Causality Check: The dehydration of the hydroxymethyl group (-H₂O) requires relatively low activation energy, whereas the cleavage of the rigid guanidine backbone to expel cyanamide (-NH₂CN) requires higher energy. Stepped NCE ensures both low-energy and high-energy fragments are captured in a single composite MS/MS spectrum, making the method self-validating across different instrument platforms.

Step 4: Data Processing & System Suitability
  • Mass Accuracy Threshold: Extracted ion chromatograms (EICs) for the precursor and all diagnostic product ions must fall within a < 5 ppm mass error window.

  • Validation Criterion: The simultaneous presence of m/z 148.0874 and m/z 124.0760 is mandatory to confirm the intact bifunctional nature of the molecule.

Pathway Visualization

FragmentationPathway Precursor [M+H]+ m/z 166.0980 Frag_NH3 [-NH3] m/z 149.0715 Precursor->Frag_NH3 -17.0265 Da Ammonia Loss Frag_H2O [-H2O] m/z 148.0874 Precursor->Frag_H2O -18.0106 Da Dehydration Frag_NH2CN [-NH2CN] m/z 124.0760 Precursor->Frag_NH2CN -42.0220 Da Cyanamide Loss Frag_Guan [-CH5N3] m/z 107.0496 Precursor->Frag_Guan -59.0484 Da Guanidine Loss Frag_Combo [-H2O, -NH2CN] m/z 106.0654 Frag_H2O->Frag_Combo -42.0220 Da Cyanamide Loss Frag_NH2CN->Frag_Combo -18.0106 Da Dehydration

Gas-phase fragmentation pathways of protonated N-[3-(Hydroxymethyl)phenyl]guanidine.

References

  • Carbonate, carbamate, urea, and guanidine as model species for functional groups in biological molecules. Canadian Science Publishing. 1

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC / National Institutes of Health. 2

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group / Colorado State University. 3

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine

Welcome to the technical support center for the synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Guanidine derivatives are pivotal structural motifs in medicinal chemistry, known for their biological activity and ability to form key interactions with biological targets.[1] However, their synthesis can present unique challenges, particularly concerning reaction yield and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Reaction Overview: The Guanidinylation of 3-Aminobenzyl Alcohol

The most common and effective method for synthesizing N-[3-(Hydroxymethyl)phenyl]guanidine is through the guanidinylation of 3-aminobenzyl alcohol. This involves reacting the primary amine of the starting material with a suitable guanidinylating agent.

A widely used and highly effective class of reagents for this transformation are protected pyrazole-1-carboxamidines, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .[1][2][3] These reagents offer mild reaction conditions and good yields for the preparation of protected guanidines. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the carboxamidine, followed by the departure of the pyrazole leaving group. The use of Boc (tert-butoxycarbonyl) protecting groups is advantageous as they improve solubility in organic solvents and can be removed under acidic conditions.

The general reaction scheme is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_product Protected Intermediate cluster_final_product Final Product Reactant1 3-Aminobenzyl Alcohol Intermediate N,N'-Di-Boc-N''-[3-(hydroxymethyl)phenyl]guanidine Reactant1->Intermediate + Reagent, Solvent (e.g., THF) Reactant2 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine FinalProduct N-[3-(Hydroxymethyl)phenyl]guanidine Intermediate->FinalProduct Deprotection (e.g., TFA or HCl)

Caption: General reaction scheme for the synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the problem.

Answer:

  • Purity of Starting Material: Ensure your 3-aminobenzyl alcohol is pure and free from contaminants. Aniline derivatives can be susceptible to oxidation, so using freshly purified or commercially available high-purity starting material is recommended.

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.2 equivalents) of the guanidinylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, can often drive the reaction to completion.

  • Solvent and Moisture: The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[4] Moisture can hydrolyze the guanidinylating reagent and reduce its effectiveness.

  • Reaction Time and Temperature: Guanidinylation of anilines can be slower than that of aliphatic amines.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions.

  • Workup and Purification: Guanidines and their salts are often highly polar and can be water-soluble.[6][7] This can lead to product loss during aqueous workup steps. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. Purification via column chromatography on silica gel is a standard method for the Boc-protected intermediate.

Question 2: I'm observing multiple spots on my TLC/LC-MS analysis of the crude product. What are the likely side products?

The formation of side products is a common cause of reduced yield and purification challenges.

Answer:

  • Unreacted Starting Material: The most common "impurity" is often unreacted 3-aminobenzyl alcohol. This indicates an incomplete reaction (see Question 1 for solutions).

  • Formation of Urea/Thiourea Derivatives: If using older or less specific guanidinylating agents derived from ureas or thioureas, you might see corresponding byproducts. Using a high-purity, well-defined reagent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine minimizes this issue.

  • Over-alkylation/acylation: While less common with this specific substrate, highly reactive guanidinylating agents can sometimes lead to reactions with the hydroxyl group of the 3-aminobenzyl alcohol, especially under harsh conditions.

  • Decomposition: Guanidines can be unstable under strongly basic conditions, potentially leading to degradation.[6] It is important to control the pH during workup and purification.

Question 3: The deprotection of the Boc groups is incomplete or leading to a complex mixture. How can I improve this step?

The final deprotection step is critical for obtaining the desired product in high purity.

Answer:

  • Choice of Acid: Trifluoroacetic acid (TFA) in a solvent like DCM is a standard and effective method for Boc deprotection. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be used.

  • Reaction Conditions: The deprotection is typically fast at room temperature. However, if you observe incomplete deprotection, you can increase the reaction time or the concentration of the acid. Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.

  • Workup Procedure: After deprotection, the product will be in its salt form (e.g., trifluoroacetate or hydrochloride). Evaporation of the solvent and excess acid under reduced pressure is a common first step. The resulting salt can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., methanol/ether).

  • Isolation of the Free Base: If the free base is required, the salt can be neutralized with a suitable base. However, be aware that the free guanidine is a strong base and may be less stable or more difficult to handle than its salt form.[6]

Frequently Asked Questions (FAQs)

Q: Can I use a different guanidinylating agent?

A: Yes, several other guanidinylating agents exist, such as N,N'-Di-Boc-N''-triflylguanidine, which is known for its high reactivity.[8][9] Another option is the use of cyanamide, though this often requires harsher conditions and can result in lower yields.[6][10] For this specific synthesis, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers a good balance of reactivity, stability, and ease of use.

Q: What is the best way to purify the final product?

A: The final product, being a guanidinium salt, is a polar, often crystalline solid. Purification can typically be achieved by:

  • Recrystallization: If a suitable solvent system can be found.

  • Precipitation: By adding a non-polar "anti-solvent" (like diethyl ether) to a solution of the product in a polar solvent (like methanol).

  • Reversed-Phase Chromatography (HPLC): For high-purity requirements, though this is less common for bulk preparations.

  • Ion-Exchange Chromatography: Can be effective for separating the charged product from neutral impurities.[11]

Q: My final product is a sticky oil instead of a solid. What should I do?

A: This often indicates the presence of residual solvent or impurities. Try the following:

  • High-Vacuum Drying: Dry the material under high vacuum for an extended period to remove any trapped solvent.

  • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and sonicate or vigorously stir the mixture. This can often induce crystallization and wash away non-polar impurities.

  • Convert to a Different Salt: If you have the trifluoroacetate salt, you might try converting it to the hydrochloride salt, which may have different crystallization properties.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine hydrochloride.

Part 1: Synthesis of N,N'-Di-Boc-N''-[3-(hydroxymethyl)phenyl]guanidine

  • To a solution of 3-aminobenzyl alcohol (1.00 g, 8.12 mmol, 1.0 equiv) in anhydrous THF (20 mL) under a nitrogen atmosphere, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (2.78 g, 8.93 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the protected guanidine as a white solid.

Part 2: Deprotection to N-[3-(Hydroxymethyl)phenyl]guanidine Hydrochloride

  • Dissolve the purified N,N'-Di-Boc-N''-[3-(hydroxymethyl)phenyl]guanidine from Part 1 in a 4 M solution of HCl in 1,4-dioxane (20 mL).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir or sonicate to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield N-[3-(Hydroxymethyl)phenyl]guanidine hydrochloride.

Parameter Recommendation Rationale
Guanidinylating Agent N,N'-Di-Boc-1H-pyrazole-1-carboxamidineMild, efficient, and commercially available.[1][2][3]
Stoichiometry (Reagent:Amine) 1.1 : 1.0Ensures complete consumption of the starting amine.
Solvent Anhydrous THF or DCMAprotic solvents that do not interfere with the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Deprotection Agent 4M HCl in Dioxane or TFA in DCMEffective for clean and complete removal of Boc groups.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_workup Review Workup & Purification start->check_workup check_deprotection Analyze Deprotection Step start->check_deprotection incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products Multiple new spots product_loss Potential Product Loss During Extraction check_workup->product_loss purification_issue Purification Difficulty check_workup->purification_issue incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection degradation Product Degradation check_deprotection->degradation sol_reagents Verify Reagent Purity & Stoichiometry (Use 1.1 eq) incomplete->sol_reagents sol_conditions Ensure Anhydrous Conditions & Consider Gentle Heating incomplete->sol_conditions sol_monitor Increase Reaction Time & Monitor Progress incomplete->sol_monitor side_products->sol_conditions sol_chromatography Optimize Chromatography (Solvent Gradient, Column Type) side_products->sol_chromatography sol_workup_loss Minimize Aqueous Washes, Back-extract Aqueous Layer product_loss->sol_workup_loss purification_issue->sol_chromatography sol_precipitation Triturate with Anti-solvent to Induce Crystallization purification_issue->sol_precipitation sol_acid Increase Acid Concentration or Reaction Time incomplete_deprotection->sol_acid degradation->sol_acid Use milder conditions or shorter time

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

References

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc. (n.d.). Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. (2016, September 9). Journal of Visualized Experiments. Retrieved from [Link]

  • METHOD FOR INCREASING THE GUANIDINE CARBONATE YIELD IN A COMBINED MELAMINE PROCESS AND GUANIDINE CARBONATE TREATMENT PROCESS - EPO. (2020, March 25). Retrieved from [Link]

  • THE PREPARATION OF GUANIDINE FROM UREA, AMMONIUM CHLORIDE, ALUMINUM SULPHATE, AND AMMONIA UNDER PRESSURE - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Retrieved from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025, February 11). Retrieved from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. (n.d.). Retrieved from [Link]

  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Retrieved from [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine. (2008). Asian Journal of Chemistry, 20(6), 4957-4959. Retrieved from [Link]

  • US4157348A - Process for preparing guanidine - Google Patents. (n.d.).
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. (2023, February 28). Retrieved from [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - ResearchGate. (2017, October 16). Retrieved from [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Phenyl guanidine nitrate - PrepChem.com. (n.d.). Retrieved from [Link]

  • WO1993019042A1 - Preparation of substituted guanidines - Google Patents. (n.d.).
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC - NIH. (2022, December 16). Retrieved from [Link]

  • US6072075A - Guanidinylation reagents - Google Patents. (n.d.).
  • WO1998052917A2 - Guanidinylation reagents - Google Patents. (n.d.).

Sources

Optimization

N-[3-(Hydroxymethyl)phenyl]guanidine thermal degradation and stability

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven troubleshooting strategies for the thermal degradation and chemical stability of N-[3-(Hydroxymethyl)phenyl]guanidine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven troubleshooting strategies for the thermal degradation and chemical stability of N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4). Designed for researchers and drug development professionals, this resource bridges theoretical organic chemistry with practical analytical workflows to ensure the integrity of your experimental data.

Mechanistic Overview: The Causality of Degradation

To stabilize a molecule, you must first understand the thermodynamic and kinetic drivers that break it apart. N-[3-(Hydroxymethyl)phenyl]guanidine contains two highly reactive functional groups that dictate its stability profile:

  • The Aryl Guanidine Moiety: Guanidines are among the strongest organic bases known (pKa ~12.5) and exhibit deep resonance stabilization when protonated[1]. However, in their neutral free-base form or under alkaline conditions, they are highly susceptible to nucleophilic attack and hydrolysis. Thermally, aryl guanidines are prone to deamination and cleavage at elevated temperatures[2].

  • The Benzyl Alcohol Moiety: The hydroxymethyl group is a classic benzylic system. It is highly prone to catalytic oxidation (forming benzaldehydes or benzoic acids)[3] and thermal dehydration (forming ether linkages or polymeric species).

ThermalDegradation Parent N-[3-(Hydroxymethyl)phenyl]guanidine (Parent API) Hydrolysis Alkaline Hydrolysis (H2O, OH-) Parent->Hydrolysis Oxidation Oxidation (O2, Transition Metals) Parent->Oxidation Thermal Thermal Stress (>120 °C) Parent->Thermal Deamination Parent->Thermal Dehydration Urea 3-(Hydroxymethyl)phenylurea + NH3 Hydrolysis->Urea Aldehyde N-(3-Formylphenyl)guanidine (Benzaldehyde derivative) Oxidation->Aldehyde Aniline 3-Aminobenzyl alcohol + Cyanamide Thermal->Aniline Deamination Ether Dibenzyl Ether Derivatives (Dehydration/Polymerization) Thermal->Ether Dehydration

Figure 1: Primary degradation pathways of N-[3-(Hydroxymethyl)phenyl]guanidine under stress.

Troubleshooting Guides & FAQs

Q1: During forced thermal degradation (>120 °C), our LC-MS shows a major degradant with a mass loss of 17 Da. What is the mechanism? A1: This is classic thermal deamination. At elevated temperatures, aryl guanidines undergo thermal decomposition to yield the corresponding aniline (in this case, 3-aminobenzyl alcohol) and cyanamide, or they lose ammonia (-17 Da) to form reactive carbodiimide intermediates[2]. This process is kinetically driven by the cleavage of the C-N bond in the guanidine moiety. Actionable fix: Ensure processing temperatures (e.g., during hot-melt extrusion, spray drying, or vacuum drying) remain strictly below 100 °C.

Q2: Why does the purity of our standard drop significantly when formulated in basic aqueous buffers (pH > 8.0)? A2: Guanidines undergo pseudo-first-order alkaline hydrolysis[4]. The hydroxide ion attacks the protonated guanidinium carbon, forming a highly unstable tetrahedral intermediate. This intermediate rapidly collapses to yield 3-(hydroxymethyl)phenylurea and ammonia[4]. Actionable fix: Buffer your formulations to a slightly acidic to neutral pH (pH 4.0–6.5). In this range, the resonance-stabilized guanidinium cation is highly resistant to nucleophilic attack[1].

Q3: We are observing a -2 Da and +14 Da mass shift during long-term stability testing at 40 °C/75% RH. How do we prevent this? A3: These mass shifts indicate the oxidation of the benzyl alcohol moiety. A -2 Da shift corresponds to the dehydrogenation/oxidation to N-(3-formylphenyl)guanidine (a benzaldehyde derivative). A +14 Da shift indicates further over-oxidation to the benzoic acid derivative[3]. This pathway is often catalyzed by trace transition metals present in excipients or API packaging. Actionable fix: Implement argon/nitrogen purging during storage. Consider adding chelating agents (e.g., EDTA) to sequester trace metals, or antioxidants (e.g., BHT) to quench radical oxidative pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, every stability protocol must be a self-validating system. The following workflow isolates specific kinetic triggers of degradation while preventing artificial, post-sampling degradation.

Protocol A: Stability-Indicating Forced Degradation Workflow

Step 1: Controlled Sample Stressing

  • Thermal Stress (Solid State): Weigh 10 mg of N-[3-(Hydroxymethyl)phenyl]guanidine into a glass HPLC vial. Heat at 120 °C in a vacuum oven. Pull samples at 24, 48, and 72 hours.

  • Hydrolytic Stress (Solution): Dissolve 10 mg in 10 mL of 0.1 N NaOH (alkaline) and 0.1 N HCl (acidic). Incubate at 60 °C for 24 hours.

  • Oxidative Stress (Solution): Dissolve 10 mg in 10 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

Step 2: Quenching & Neutralization (Critical Step)

  • Causality Check: If alkaline or acidic samples are not neutralized immediately upon pulling, degradation will continue in the autosampler queue, completely invalidating the time-point kinetics.

  • Action: Neutralize the 0.1 N NaOH sample with an exact molar equivalent of HCl (and vice versa) immediately before dilution and injection.

Step 3: HPLC-UV/MS Analysis

  • Mobile Phase: Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Why TFA? The acidic modifier ensures the strongly basic guanidine moiety (pKa ~12.5) remains fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring reproducible retention times.

  • Detection: Monitor at 210 nm (aliphatic/general absorbance) and 254 nm (aromatic ring). Use ESI+ MS to identify mass shifts.

Quantitative Data: Degradation Matrix

Use this matrix to rapidly cross-reference observed mass shifts with their mechanistic origins and implement the correct mitigation strategy.

Stress ConditionPrimary DegradantMechanismMass Shift (Δ Da)Mitigation Strategy
Thermal (>120 °C) 3-Aminobenzyl alcoholDeamination / Cleavage-17 or CleavageKeep processing temperatures < 100 °C.
Thermal (>150 °C) Dibenzyl ethersDehydration-18 (per dimer)Avoid prolonged solid-state heating.
Alkaline (pH > 8) 3-(Hydroxymethyl)phenylureaHydrolysis+1Buffer formulations to pH 4.0–6.5.
Oxidative (O₂, Metals) N-(3-Formylphenyl)guanidineOxidation-2Use inert atmosphere packaging; add EDTA.

References

  • Product Class 13: Guanidine Derivatives Thieme E-Books URL
  • Lipophilic Guanidine with Enhanced Stability for Use in Cesium Separation from Legacy High-Level Nuclear Waste Industrial & Engineering Chemistry Research - ACS Publications URL
  • Thermal and FTIR spectral studies of N,N′-diphenylguanidine Journal of Thermal Analysis and Calorimetry - AKJournals URL
  • Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology ACS Omega - ACS Publications URL

Sources

Troubleshooting

preventing oxidation of N-[3-(Hydroxymethyl)phenyl]guanidine during storage

Welcome to the Application Scientist's desk. As researchers and drug development professionals, we frequently encounter stability issues with functionalized phenylguanidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist's desk. As researchers and drug development professionals, we frequently encounter stability issues with functionalized phenylguanidines. N-[3-(Hydroxymethyl)phenyl]guanidine is a bifunctional molecule that presents unique storage challenges. It possesses a highly basic guanidine moiety and a redox-sensitive benzylic alcohol group. Understanding the chemical causality behind its degradation is the only way to design a fail-safe storage system.

Mechanistic Insights: The Causality of Degradation

The degradation of N-[3-(Hydroxymethyl)phenyl]guanidine proceeds via two primary thermodynamic pathways:

  • Benzylic Oxidation : The hydroxymethyl group (-CH₂OH) is highly susceptible to aerobic oxidation. In the presence of molecular oxygen, actinic light, or trace transition metals, it readily oxidizes to a benzaldehyde derivative[1][2].

  • Carbonate Salt Formation : Guanidines are among the strongest organic bases known, with a pKa of approximately 12.5[3]. When exposed to ambient air, the free base rapidly absorbs carbon dioxide and atmospheric moisture to form highly insoluble guanidinium carbonate salts via strong hydrogen bonding networks[4][5].

Degradation API N-[3-(Hydroxymethyl)phenyl]guanidine (Intact API) O2 Oxidative Stress (O2, Light, Metals) API->O2 CO2 Atmospheric Exposure (CO2, Moisture) API->CO2 Aldehyde N-[3-(Formyl)phenyl]guanidine (Benzaldehyde Derivative) O2->Aldehyde Oxidation of -CH2OH group Carbonate Guanidinium Carbonate Salt (Insoluble Precipitate) CO2->Carbonate Acid-Base Reaction (pKa ~12.5)

Degradation pathways of N-[3-(Hydroxymethyl)phenyl]guanidine via oxidation and CO2 absorption.

Troubleshooting & FAQs

Q: My stored API has shifted from a white powder to a yellowish hue, and HPLC shows a new peak. What happened? A: You are observing the classic oxidation of the benzylic alcohol group to a benzaldehyde derivative. Benzyl alcohols undergo selective oxidation to benzaldehydes under mild aerobic conditions[1][6]. The yellowing is caused by the extended conjugation of the newly formed formyl group with the electron-rich phenylguanidine ring. To prevent this, the API must be stored under an inert atmosphere (Argon) and protected from light, which accelerates radical-mediated photo-oxidation.

Q: The compound is no longer fully soluble in my assay buffer, and the mass of the bulk powder has increased. Is this oxidation? A: No, this is an acid-base reaction. Freebase guanidines are strong enough to capture ambient CO₂ directly from the air, forming crystalline carbonate salts[4][7]. This atmospheric carbon capture process increases the mass of your sample and drastically alters its solubility profile, as guanidinium carbonates often have very low aqueous solubility (e.g., Ksp ~1.0 × 10⁻⁸)[4][5]. You must store the compound in tightly sealed containers with a desiccant, or formulate it as a pre-formed stable salt (e.g., hydrochloride) to neutralize the basicity[3].

Q: What are the optimal, ICH-compliant storage conditions for this compound? A: Following the ICH Q1A(R2) guidelines for stability testing of new drug substances[8][9], long-term stability requires mitigating environmental factors like temperature, humidity, and light. For a reactive molecule like N-[3-(Hydroxymethyl)phenyl]guanidine, long-term storage should be conducted at -20°C in a tightly closed, light-resistant container, backfilled with an inert gas.

Quantitative Data: Stability Profiling

The following table summarizes the degradation profile of the free base under various storage conditions over a 6-month period, demonstrating the critical need for environmental control.

Storage ConditionAtmosphereLight ExposureBenzaldehyde Formation (%)Carbonate Formation (%)
25°C / 60% RHAmbient AirLight> 15.0%> 20.0%
25°C / 60% RHAmbient AirDark~ 8.0%> 20.0%
4°CAmbient AirDark~ 2.0%~ 10.0%
-20°C (ICH Q1A)ArgonDark< 0.1%< 0.1%

Self-Validating Protocol: Inert Storage and Handling Workflow

To ensure absolute trustworthiness in your storage workflow, implement the following self-validating protocol. A self-validating system means that if a failure occurs (e.g., a broken seal), it is immediately visually detectable before the API is used in a critical experiment.

Step-by-Step Methodology:

  • Lyophilization and Salt Formation: If your downstream application permits, convert the free base to a hydrochloride salt to lower the pKa and prevent CO₂ absorption[3]. Lyophilize the powder to remove trace moisture.

  • Aliquoting: Divide the bulk API into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch.

  • Argon Backfilling: Purge each vial with Argon gas. Argon is heavier than air and nitrogen, creating a dense protective blanket over the solid API that displaces both O₂ and CO₂.

  • Self-Validating Secondary Packaging: Place the sealed vials inside a Mylar pouch along with a self-indicating silica gel desiccant (turns from blue to pink upon moisture exposure) and an oxygen indicator tablet (turns from pink to blue/purple upon O₂ exposure). Vacuum seal the pouch.

  • Cold Storage: Store the sealed pouches at -20°C in accordance with ICH Q1A(R2) standards[8].

  • Validation Check: Before using an aliquot, visually inspect the oxygen indicator and desiccant. If the desiccant is pink or the O₂ indicator has changed color, the environmental seal has failed, and the aliquot must be tested via HPLC before use.

Protocol Step1 1. Lyophilization (Moisture Removal) Step2 2. Argon Purge (O2/CO2 Displacement) Step1->Step2 Step3 3. Amber Vial (Light Protection) Step2->Step3 Step4 4. Mylar Pouch + Indicators (Self-Validation) Step3->Step4 Step5 5. -20°C Storage (Thermal Stability) Step4->Step5

Self-validating inert storage workflow for sensitive guanidine APIs.

Sources

Optimization

Technical Support Center: Optimizing N-[3-(Hydroxymethyl)phenyl]guanidine Chromatography

Welcome to the technical support resource for the chromatographic analysis of N-[3-(Hydroxymethyl)phenyl]guanidine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of N-[3-(Hydroxymethyl)phenyl]guanidine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this center to address the unique challenges presented by this polar, basic analyte, moving from common questions to deep-dive troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing little to no retention of N-[3-(Hydroxymethyl)phenyl]guanidine on my C18 column?

This is a common issue stemming from the high polarity of the molecule. The guanidine and hydroxymethyl groups make the compound very hydrophilic, leading to weak interaction with the hydrophobic C18 stationary phase and co-elution with the solvent front. Strategies to address this include switching to a more appropriate column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), or modifying the mobile phase to enhance retention.

Q2: My peak shape for N-[3-(Hydroxymethyl)phenyl]guanidine is very poor, showing significant tailing. What is the cause?

Peak tailing for this compound is typically caused by strong, undesirable secondary interactions between the positively charged guanidinium group and residual, deprotonated silanol groups on the silica backbone of the stationary phase. The guanidine group is a strong base and will be protonated (cationic) at most analytical pH values. This interaction can be mitigated by careful mobile phase optimization, such as pH adjustment and the use of specific mobile phase additives.

Q3: What are the recommended starting conditions for developing a method for this compound?

For initial method development, we recommend two primary approaches: HILIC or a modern reversed-phase column designed for polar analytes.

ParameterHILIC Starting ConditionsReversed-Phase (Polar Analyte) Starting Conditions
Column Amide or Bare Silica phase (e.g., 100 x 2.1 mm, 1.7 µm)"AQ" type C18 or Polar-Endcapped C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.00.1% Formic Acid in Water
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.00.1% Formic Acid in Acetonitrile
Gradient 95% to 50% A over 5 minutes2% to 50% B over 5 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1-2 µL1-2 µL
Detector UV at 210 nm or Mass SpectrometerUV at 210 nm or Mass Spectrometer

Q4: Is a mass spectrometer (MS) necessary for detection?

While N-[3-(Hydroxymethyl)phenyl]guanidine possesses a phenyl group that allows for UV detection (typically at low wavelengths like ~210-220 nm), its response may be limited. An MS detector is highly recommended due to its superior sensitivity and selectivity, especially for analyzing complex samples at low concentrations. The compound's basic nature makes it readily ionizable in positive electrospray ionization (ESI+) mode.

Troubleshooting Guide: Mobile Phase Gradient Optimization

This section provides a systematic approach to resolving common issues encountered during the analysis of N-[3-(Hydroxymethyl)phenyl]guanidine by optimizing the mobile phase and gradient conditions.

Issue 1: Poor or No Retention (Reversed-Phase Chromatography)

If the analyte elutes at or near the void volume on a C18 column, the mobile phase is too "strong" (elutropic) and/or the stationary phase is not retentive enough.

Workflow for Improving Retention (RPC)

start Start: Analyte elutes at void volume step1 Decrease initial organic solvent %. Is retention now > 2x void volume? start->step1 step2 Switch to a polar-endcapped or 'AQ' type C18 column. These are designed to prevent phase collapse in high aqueous mobile phases. step1->step2 No end_success Success: Adequate Retention Achieved step1->end_success Yes step3 Introduce an ion-pairing agent (e.g., 0.1% TFA or 5 mM HFBA). This pairs with the cationic analyte to increase hydrophobicity. step2->step3 step4 Consider HILIC mode. This is a more robust approach for highly polar analytes. step3->step4 No Improvement step3->end_success Retention Improves step4->end_success end_fail Problem Persists: Re-evaluate column choice

Workflow for improving retention in RPC mode.

Experimental Protocol: Implementing an Ion-Pairing Reagent

  • Reagent Selection: Trifluoroacetic acid (TFA) is a common choice, but perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) provide stronger ion pairs and more retention.

  • Preparation: Prepare both Mobile Phase A (Aqueous) and Mobile Phase B (Organic) with the same concentration of the ion-pairing reagent (e.g., 0.1% v/v TFA or 5 mM HFBA). This is crucial to prevent baseline shifts during the gradient.

  • Equilibration: Thoroughly flush the HPLC system and column with the new mobile phases for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated with the reagent.

  • Injection: Inject the sample and run the gradient. Expect a significant increase in retention time.

  • Optimization: Adjust the gradient slope and initial organic percentage to achieve the desired retention and separation.

Issue 2: Peak Tailing and Asymmetry

Peak tailing is a clear indicator of secondary site interactions, primarily with silica silanols. The goal is to disrupt this interaction.

Causality: The cationic guanidinium group interacts electrostatically with anionic, deprotonated silanols (Si-O⁻) on the silica surface. This is a strong interaction that delays a portion of the analyte molecules from eluting, resulting in a tailed peak.

Workflow for Improving Peak Shape

start Start: Tailing Peak (Asymmetry > 1.5) step1 Decrease mobile phase pH to 2.5-3.0 using Formic or Acetic Acid. This protonates silanol groups (Si-OH), minimizing ionic interaction. start->step1 step2 Is peak shape acceptable? step1->step2 step3 Increase buffer concentration (e.g., from 10 mM to 25 mM Ammonium Formate). The buffer cations compete with the analyte for silanol sites. step2->step3 No end_success Success: Symmetrical Peak Achieved step2->end_success Yes step4 Is peak shape acceptable? step3->step4 step5 Switch to a column with a wider pH range and operate at high pH (e.g., pH 10). This deprotonates the analyte, neutralizing its charge. Warning: Requires a pH-stable column. step4->step5 No step4->end_success Yes step5->end_success end_fail Problem Persists: Consider column with different base silica

Workflow for improving peak shape.

Experimental Protocol: Mobile Phase pH and Buffer Optimization

  • Baseline: Establish a baseline chromatogram using a simple mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • pH Adjustment (Low pH):

    • Prepare Mobile Phase A with 0.1% Formic Acid (pH ~2.7) and Mobile Phase B with 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column and inject the sample. Observe the peak shape.

  • Buffer Introduction:

    • If tailing persists, prepare a buffered mobile phase. For example, prepare a 100 mM Ammonium Formate stock solution and adjust the pH to 3.0 with Formic Acid.

    • Prepare Mobile Phase A by diluting this stock to 10 mM in water. Prepare Mobile Phase B as Acetonitrile.

    • Equilibrate and inject. The ammonium ions (NH₄⁺) will compete with the protonated analyte for active silanol sites, improving peak shape.

  • Buffer Concentration: If needed, increase the buffer concentration in Mobile Phase A to 20 mM or 25 mM to provide a stronger competitive effect.

Issue 3: Inconsistent Retention Times

Fluctuating retention times suggest problems with system equilibration, mobile phase preparation, or temperature control. HILIC methods are particularly sensitive to mobile phase composition.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated before the first injection and between runs. For HILIC, this is critical and may require 10-20 column volumes. For gradient elution, ensure the post-run equilibration time is sufficient to return to initial conditions.

  • Mobile Phase Preparation:

    • Accurately measure all components. Small variations in the water content of the organic mobile phase in HILIC can cause large shifts in retention.

    • Premix mobile phases where possible. For isocratic HILIC, always use a single, pre-mixed mobile phase bottle rather than online mixing by the pump.

  • Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can affect mobile phase viscosity and retention.

  • pH Control: Ensure consistent pH between batches of mobile phase by using a calibrated pH meter. Buffers are essential for maintaining a stable pH.

Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For a molecule as polar as N-[3-(Hydroxymethyl)phenyl]guanidine, HILIC is often a more effective and robust technique than reversed-phase.

Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.

Experimental Protocol: HILIC Method Development

  • Column and Mobile Phase Selection:

    • Column: Start with an amide-phase column, which is often a good general-purpose choice for HILIC.

    • Mobile Phase A (Weak Solvent): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B (Strong Solvent): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient Design:

    • Start at a high percentage of the weak solvent (e.g., 95% A) to ensure retention.

    • Run a scouting gradient from 95% A to 50% A over 5-10 minutes.

    • Hold at the final conditions for 2 minutes.

    • Return to initial conditions and allow for a long re-equilibration time (at least 5 minutes).

  • Optimization:

    • Retention: Adjust the initial percentage of Mobile Phase A. Higher acetonitrile content will increase retention.

    • Peak Shape: Optimize the buffer salt concentration and pH. Ammonium formate or acetate are excellent choices as they are volatile and MS-friendly. A pH between 3 and 6 is a good starting point.

    • Resolution: Modify the gradient slope. A shallower gradient will improve the separation of closely eluting compounds.

References

  • McCalley, D. V. (2010). Study of the factors controlling peak shape of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]

  • Agilent Technologies. (2018). Ion-Pair Chromatography Basics - A Primer. [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • Gama, M. R., Collins, C. H., & Bottoli, C. B. G. (2012). Recent advances in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatographic Science, 51(8), 691–700. [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Primer. [Link]

Troubleshooting

Technical Support Center: N-[3-(Hydroxymethyl)phenyl]guanidine Synthesis &amp; Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis and extraction of N-[3-(Hydroxymethyl)phenyl]guanidine, with a focus on minimizing byproduct impurities.

I. Introduction to the Synthesis of N-[3-(Hydroxymethyl)phenyl]guanidine

N-[3-(Hydroxymethyl)phenyl]guanidine is a substituted arylguanidine. The synthesis of such compounds can be approached through various methods, with a common route involving the reaction of 3-aminobenzyl alcohol with a guanidinylating agent. A prevalent method utilizes N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine as the guanidinylating reagent, which offers good yields and selectivity.[1]

However, as with many multi-step organic syntheses, the formation of byproducts and impurities can complicate the purification process and impact the final yield and purity of the target compound. This guide will address the most common issues encountered during the synthesis and extraction of N-[3-(Hydroxymethyl)phenyl]guanidine.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Q1: My final product is a sticky oil instead of a solid, and NMR analysis shows multiple unexpected signals. What are the likely impurities?

A1: The presence of a sticky oil and complex NMR spectra suggests the presence of several impurities. The most common culprits in this synthesis are:

  • Unreacted Starting Materials: Residual 3-aminobenzyl alcohol or the guanidinylating agent can contaminate the final product.

  • Partially Protected Guanidine: If a protected guanidinylating agent is used (e.g., with Boc groups), incomplete deprotection can lead to a mixture of fully and partially protected products.

  • Side-Reaction Products: The hydroxymethyl group (-CH2OH) on the phenyl ring can undergo side reactions under certain conditions. For example, in the presence of strong acids or bases, or at elevated temperatures, etherification or oxidation of the alcohol can occur.

  • Solvent Residues: Incomplete removal of high-boiling point solvents used in the reaction or extraction can result in an oily product.

Troubleshooting Steps:

  • Confirm Complete Deprotection (if applicable): If you are using a protected guanidinylating agent, ensure the deprotection step has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimize Reaction Conditions: Review your reaction temperature and time.[2] Unwanted side reactions can often be minimized by running the reaction at a lower temperature for a longer period.

  • Thorough Aqueous Workup: A well-designed aqueous workup is crucial for removing many water-soluble impurities.[3] Consider washing the organic layer with brine to break up any emulsions and remove excess water.

  • Purification by Column Chromatography: If a simple extraction is insufficient, column chromatography is a highly effective method for separating the target compound from closely related impurities.[2][4]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting amine. How can I prevent this?

A2: The formation of a dimer suggests a side reaction where two molecules of 3-aminobenzyl alcohol have reacted. This can occur through intermolecular etherification of the hydroxymethyl group, particularly under acidic conditions or at high temperatures.

Preventative Measures:

  • Control of pH: Maintain a neutral or slightly basic pH during the reaction to minimize acid-catalyzed etherification.

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.

  • Choice of Guanidinylating Agent: Some guanidinylating agents are more reactive than others and may require milder reaction conditions. The use of reagents like N,N'-di-Boc-N''-triflylguanidine can proceed under mild conditions, potentially reducing side reactions.[5]

Q3: My extraction is inefficient, and I'm losing a significant amount of product to the aqueous layer. How can I improve my extraction efficiency?

A3: N-[3-(Hydroxymethyl)phenyl]guanidine is a polar molecule due to the presence of both the guanidinium and hydroxymethyl groups. This polarity can lead to significant solubility in water, making extraction with non-polar organic solvents challenging.[6][7]

Strategies to Enhance Extraction Efficiency:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[7]

  • Use of a More Polar Solvent: While highly polar solvents like methanol and ethanol are miscible with water, moderately polar, water-immiscible solvents like n-butanol can be effective for extracting polar compounds.[7][8]

  • Solvent Polarity Gradient Extraction: A stepwise extraction using solvents of increasing polarity can be effective. Start with a less polar solvent to remove non-polar impurities, then use a more polar solvent to extract the target compound.

  • Subcritical Water Extraction: For more advanced applications, subcritical water extraction can be a powerful technique. By heating water under pressure, its polarity can be significantly reduced, allowing it to act as a solvent for moderately polar organic compounds.[9]

Solvent Polarity Index Suitability for Extraction Notes
Dichloromethane3.1Good for initial extraction of less polar byproducts.May have limited efficiency for the target compound.[10]
Ethyl Acetate4.4Moderate efficiency.A good general-purpose extraction solvent.[3]
n-Butanol4.0High efficiency for polar compounds.Has some miscibility with water.[7]
Q4: After purification by column chromatography, my product is still not pure. What could be the issue?

A4: Co-elution of impurities with the target compound during column chromatography can occur if the polarity of the impurity is very similar to that of the product.

Troubleshooting Column Chromatography:

  • Optimize the Solvent System: Experiment with different solvent systems to improve the separation. A slight change in the solvent polarity can sometimes be enough to resolve co-eluting compounds.

  • Orthogonal Chromatography: If changing the solvent system is not effective, consider using a different type of stationary phase. For example, if you are using normal-phase (silica gel) chromatography, switching to reverse-phase chromatography may provide the necessary selectivity to separate the impurity.[4]

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[11] This technique can be highly effective at removing small amounts of impurities.

Q5: I am having trouble with the guanidinylation step itself, with low yields and the formation of multiple products. What are the key parameters to control?

A5: The guanidinylation reaction is a critical step, and its success depends on several factors.

  • Choice of Reagent: The reactivity of guanidinylating agents varies. Reagents like HATU can be effective for a range of substrates.[12] For sensitive substrates, milder reagents may be necessary.

  • Stoichiometry: The ratio of the amine to the guanidinylating agent is crucial. An excess of the amine can sometimes lead to the formation of di-substituted guanidines.

  • Base: The choice and amount of base used can significantly influence the reaction outcome. A non-nucleophilic base is often preferred to avoid side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

III. Experimental Workflows & Diagrams

Workflow for a Robust Extraction of N-[3-(Hydroxymethyl)phenyl]guanidine

This workflow is designed to maximize the recovery of the polar target compound while removing a broad range of impurities.

ExtractionWorkflow start Reaction Mixture in Organic Solvent wash1 Wash with 1M HCl (to remove basic impurities) start->wash1 wash2 Wash with Saturated NaHCO3 (to neutralize and remove acidic impurities) wash1->wash2 wash3 Wash with Brine (to 'salt out' the product) wash2->wash3 dry Dry Organic Layer (e.g., with Na2SO4) wash3->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Pure N-[3-(Hydroxymethyl)phenyl]guanidine purify->end

Caption: A multi-step extraction and purification workflow.

Decision Tree for Troubleshooting Low Purity

This diagram provides a logical path for identifying the source of impurities.

TroubleshootingPurity start Low Purity of Final Product check_nmr Analyze NMR Spectrum start->check_nmr multiple_signals Multiple Unidentified Signals? check_nmr->multiple_signals residual_solvent Residual Solvent Peaks? multiple_signals->residual_solvent No side_reaction Indicates Side Reactions or Incomplete Deprotection multiple_signals->side_reaction Yes unreacted_sm Unreacted Starting Material Peaks? residual_solvent->unreacted_sm No improve_drying Improve Drying/Concentration Step residual_solvent->improve_drying Yes optimize_reaction Optimize Reaction Time/Stoichiometry unreacted_sm->optimize_reaction Yes

Caption: A decision tree for purity troubleshooting.

IV. References

  • Product Class 13: Guanidine Derivatives. (n.d.). Thieme. Retrieved March 27, 2026, from [Link]

  • Experimental No. (6) Extraction. (2021, July 16). Retrieved March 27, 2026, from [Link]

  • N,N'-bis(tert-butoxycarbonyl)-N''-(3-(hydroxymethyl)phenyl)guanidine. (n.d.). LookChem. Retrieved March 27, 2026, from [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. (2026, March 21). LCGC International. Retrieved March 27, 2026, from [Link]

  • Production method of phenyl guanidine salts and their intermediates. (2011). Google Patents. Retrieved March 27, 2026, from

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • How can I isolate a highly polar compound from an aqueous solution?. (2014, February 3). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Class-Selective Extraction of Polar, Moderately Polar, and Nonpolar Organics from Hydrocarbon Wastes Using Subcritical Water. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Method for extracting organic compounds from aqueous mixtures. (n.d.). Google Patents. Retrieved March 27, 2026, from

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • How to isolate impurities from a reaction product. (2023, January 26). Biotage. Retrieved March 27, 2026, from [Link]

  • (PDF) Synthesis of non-water soluble polymeric guanidine derivatives and application in preparation of antimicrobial regenerated cellulose. (2017, June). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved March 27, 2026, from [Link]

  • About Workup. (n.d.). University of Rochester. Retrieved March 27, 2026, from [Link]

  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of N-[3-(Hydroxymethyl)phenyl]guanidine and Phenylguanidine for Researchers in Drug Development

This guide provides a detailed comparison of the cytotoxic profiles of N-[3-(Hydroxymethyl)phenyl]guanidine and its parent compound, phenylguanidine. As professionals in drug discovery and development, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the cytotoxic profiles of N-[3-(Hydroxymethyl)phenyl]guanidine and its parent compound, phenylguanidine. As professionals in drug discovery and development, understanding the structure-activity relationships that govern cytotoxicity is paramount for lead optimization and candidate selection. This document synthesizes available data, outlines robust experimental protocols for in-house evaluation, and offers insights into the potential mechanistic underpinnings of their cytotoxic effects.

Introduction: The Guanidine Moiety in Medicinal Chemistry

The guanidine group is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its basicity and ability to form multiple hydrogen bonds contribute to its interaction with various biological targets.[1] Phenylguanidine, a simple aromatic guanidine derivative, has been explored for various therapeutic applications, but its cytotoxic effects warrant careful consideration. The introduction of a hydroxymethyl group to the phenyl ring, yielding N-[3-(Hydroxymethyl)phenyl]guanidine, represents a common medicinal chemistry strategy to modulate physicochemical properties and potentially alter the biological activity and toxicity profile.

A Note on Data Availability: While extensive research exists on the biological activities of phenylguanidine and its derivatives, to date, no direct comparative studies on the cytotoxicity of N-[3-(Hydroxymethyl)phenyl]guanidine versus phenylguanidine have been published in the peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the known cytotoxicity of phenylguanidine and will draw upon established principles of medicinal chemistry and data from structurally related compounds to infer the potential cytotoxic profile of N-[3-(Hydroxymethyl)phenyl]guanidine.

Phenylguanidine: A Profile of Cytotoxicity

Phenylguanidine and its derivatives have demonstrated notable cytotoxic effects across various cell lines. Studies have shown that some substituted phenyl-guanidine derivatives exhibit significant antitumoral profiles, in some cases with higher potency than standard chemotherapeutic agents like temozolomide in glioblastoma models.[3][4]

The primary mechanisms through which guanidine-containing compounds are thought to exert their cytotoxic effects include:

  • Membrane Disruption: The cationic nature of the guanidinium group can lead to strong electrostatic interactions with the negatively charged components of cell membranes, such as phospholipids. This can disrupt membrane integrity, leading to cell lysis.[5]

  • DNA Interaction: The guanidinium group can interact with the phosphate backbone of DNA, potentially interfering with DNA replication and transcription.[1] Some studies suggest a minor groove binding mode for certain guanidine-based molecules.[1]

  • Induction of Apoptosis: Several guanidine derivatives have been shown to induce apoptosis, a programmed cell death pathway. This can be mediated through various signaling cascades, including those involving mitochondria and caspases.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Some guanidine compounds can induce oxidative stress by promoting the formation of ROS, which can damage cellular components and trigger cell death.[1]

N-[3-(Hydroxymethyl)phenyl]guanidine: An Inferred Cytotoxic Profile

The introduction of a hydroxymethyl group at the meta-position of the phenyl ring in N-[3-(Hydroxymethyl)phenyl]guanidine is expected to alter its physicochemical properties, which in turn will likely influence its cytotoxic profile compared to phenylguanidine.

Expected Physicochemical Changes:

  • Increased Hydrophilicity: The hydroxyl group will increase the polarity and water solubility of the molecule.

  • Altered Electronic Properties: The hydroxymethyl group is a weak electron-donating group, which can subtly influence the pKa of the guanidine moiety and the overall electron distribution of the aromatic ring.

  • Potential for New Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to new interactions with biological targets.

Inferred Impact on Cytotoxicity:

The impact of these changes on cytotoxicity is not straightforward and can be opposing. On one hand, increased hydrophilicity might reduce the compound's ability to passively diffuse across cell membranes, potentially leading to decreased cytotoxicity . On the other hand, the new hydrogen bonding capabilities could lead to novel interactions with specific cellular targets, potentially increasing cytotoxicity or altering the mechanism of action.

A study on trans-platinum complexes with hydroxymethyl-substituted pyridines demonstrated that the position of the hydroxymethyl group significantly influences the compound's interaction with DNA and its ultimate antitumor activity.[8] While these are different classes of compounds, this finding underscores the principle that the seemingly minor addition of a hydroxymethyl group can have profound effects on biological activity.

Experimental Framework for a Head-to-Head Cytotoxicity Comparison

To definitively compare the cytotoxic profiles of N-[3-(Hydroxymethyl)phenyl]guanidine and phenylguanidine, a series of well-established in vitro assays should be performed. The following section provides detailed, step-by-step protocols for a comprehensive evaluation.

Experimental Workflow

G cluster_0 Phase 1: Cell Viability & Proliferation cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Cell Seeding B Compound Treatment (Phenylguanidine vs. N-[3-(Hydroxymethyl)phenyl]guanidine) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E BrdU Assay (DNA Synthesis) B->E F Annexin V/PI Staining (Apoptosis vs. Necrosis) B->F H ROS Detection Assay B->H I IC50 Determination C->I D->I E->I G Caspase Activity Assay F->G J Dose-Response Curve Generation I->J K Comparative Analysis J->K G compound Phenylguanidine or N-[3-(Hydroxymethyl)phenyl]guanidine membrane Cell Membrane Disruption compound->membrane dna DNA Interaction compound->dna ros ROS Generation compound->ros necrosis Necrosis membrane->necrosis mito Mitochondrial Dysfunction dna->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A proposed signaling pathway for guanidine-induced cytotoxicity, highlighting key molecular initiating events.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the cytotoxicity of N-[3-(Hydroxymethyl)phenyl]guanidine and phenylguanidine. While direct experimental data for the hydroxymethyl derivative is currently lacking, the provided protocols and theoretical considerations offer a robust starting point for a thorough investigation.

A systematic evaluation of these two compounds will not only elucidate their relative safety profiles but also contribute to a deeper understanding of the structure-activity relationships governing the cytotoxicity of guanidine-based compounds. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved efficacy and reduced toxicity. It is strongly recommended that researchers undertaking this comparison employ multiple cell lines of different origins to assess for any cell-type-specific effects.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011;6(11):e26908. [Link]

  • Bio-Rad Antibodies. BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Adv. 2023;13(38):26655-26673. [Link]

  • Zhu H. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. 2012;2(7):e198. [Link]

  • Creative Diagnostics. BrdU Staining Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. Pharmaceuticals (Basel). 2022;15(11):1388. [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Int J Mol Sci. 2022;23(24):15615. [Link]

  • Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemother Pharmacol. 2023;92(4):337-347. [Link]

  • Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. J Med Chem. 2018;61(20):9213-9226. [Link]

  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). ResearchGate. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Sci Rep. 2017;7(1):8215. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Mar Drugs. 2017;15(11):333. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. J Med Chem. 1994;37(25):4371-89. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Int J Mol Sci. 2023;24(24):17531. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. 2021;4(1):3-35. [Link]

  • Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemother Pharmacol. 2023;92(4):337-347. [Link]

  • Influence of the Position of Substituents in the Cytotoxic Activity of Trans Platinum Complexes With Hydroxymethyl Pyridines. J Med Chem. 2007;50(3):539-45. [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bull Math Biol. 2020;82(3):39. [Link]

  • Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Polymer. 1999;40(22):6189-6198. [Link]

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation of N-[3-(Hydroxymethyl)phenyl]guanidine

This guide provides a comprehensive framework for the validation of a bioanalytical method for N-[3-(Hydroxymethyl)phenyl]guanidine, a polar, basic compound, in a biological matrix such as human plasma. The principles an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for N-[3-(Hydroxymethyl)phenyl]guanidine, a polar, basic compound, in a biological matrix such as human plasma. The principles and experimental designs detailed herein are benchmarked against the globally recognized ICH M10 Bioanalytical Method Validation guideline, ensuring a scientifically rigorous and regulatory-compliant approach.[1][2][3][4]

Introduction: The Analytical Challenge of Polar Guanidinium Compounds

N-[3-(Hydroxymethyl)phenyl]guanidine possesses a guanidinium functional group, which is highly basic (pKa > 13) and exists almost exclusively as a protonated cation at physiological pH.[5] This high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC), where such compounds exhibit poor retention, often eluting in the void volume with endogenous matrix components.[6][7] This can lead to severe ion suppression in the mass spectrometer and a lack of sensitivity and robustness.[6][8]

To overcome these challenges, this guide proposes a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). HILIC is a powerful separation technique ideal for retaining and separating highly polar compounds, using a polar stationary phase and a high-organic-content mobile phase.[9][10] This approach not only provides necessary chromatographic retention but also enhances MS sensitivity due to the efficient desolvation of the high-organic mobile phase.[8][11]

The validation framework presented below compares the performance of a hypothetical HILIC-MS/MS method against the stringent acceptance criteria defined by the ICH M10 guideline, which harmonizes expectations from regulatory bodies like the FDA and EMA.[4][12][13]

The Validation Master Plan: A Workflow for Success

A bioanalytical method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3] The objective is to establish through documented evidence that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specified biological matrix.[14][15]

Our validation plan follows the core tenets of the ICH M10 guideline, assessing selectivity, sensitivity, calibration curve performance, accuracy, precision, matrix effect, and stability.

G Dev Method Development (HILIC-MS/MS) Opt Parameter Optimization (e.g., pH, mobile phase) Dev->Opt Select Selectivity & Specificity Opt->Select Cal Calibration Curve & LLOQ AP Accuracy & Precision Matrix Matrix Effect & Recovery Stab Stability (Freeze/Thaw, Bench-Top, etc.) Analysis Study Sample Analysis Stab->Analysis Method Ready ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Caption: High-level workflow for bioanalytical method validation.

Experimental Protocols & Comparative Data

Here we detail the core validation experiments. For each, we provide a step-by-step protocol and a comparative data table showing hypothetical results benchmarked against ICH M10 acceptance criteria.

Sample Preparation: Protein Precipitation

For its speed and universal applicability, protein precipitation is chosen as the initial sample cleanup step. A stable isotope-labeled (SIL) internal standard (IS), such as N-[3-(Hydroxymethyl)phenyl]guanidine-d4, is critical for correcting variability and is added before precipitation.

G start Start: Plasma Sample (e.g., 50 µL) add_is Add Internal Standard (SIL-IS) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_precip Add Precipitation Solvent (e.g., 200 µL Acetonitrile) vortex1->add_precip vortex2 Vortex to Precipitate Proteins (e.g., 2 min) add_precip->vortex2 centrifuge Centrifuge (e.g., 10 min @ 4000g) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into HILIC-MS/MS System transfer->inject

Caption: Sample preparation workflow using protein precipitation.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.

Protocol:

  • Screen at least six different sources (lots) of blank human plasma.

  • Process each blank lot with and without the addition of the IS.

  • Analyze the processed samples to monitor for any interfering peaks at the retention times of the analyte and the IS.

Comparative Data vs. Acceptance Criteria:

ParameterICH M10 Acceptance CriteriaHypothetical ResultStatus
Analyte InterferenceResponse in blank samples should be ≤20% of the LLOQ response.[16]Max response in 6 lots was 4.5% of LLOQ.Pass
Internal Standard InterferenceResponse in blank samples should be ≤5% of the IS response.[16]Max response in 6 lots was <1% of IS response.Pass
Calibration Curve and Lower Limit of Quantification (LLOQ)

Objective: To establish the relationship between concentration and instrument response and to define the lowest concentration that can be measured with acceptable accuracy and precision.

Protocol:

  • Prepare a series of calibration standards (at least 6-8 non-zero levels) by spiking blank plasma with known concentrations of the analyte.

  • Process and analyze three independent sets of calibration curves.

  • The LLOQ is the lowest standard on the curve. Its response should be at least 5 times the response of a blank sample.[14]

  • Fit the data using an appropriate regression model (e.g., linear, weighted 1/x²).

Comparative Data vs. Acceptance Criteria:

ParameterICH M10 Acceptance CriteriaHypothetical ResultStatus
LLOQ AccuracyBack-calculated concentration must be within ±20% of nominal.[16]Mean accuracy of -2.5% (n=3 runs)Pass
LLOQ PrecisionCoefficient of Variation (CV) must be ≤20%.CV of 6.8% (n=3 runs)Pass
Other Standards AccuracyBack-calculated concentrations must be within ±15% of nominal.[16]All standards met the criteria.Pass
Regression ModelAt least 75% of standards must meet accuracy criteria.[16]100% of standards met the criteria.Pass
Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

  • Analyze five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (%RE) and precision (%CV) for each level within each run (intra-run) and across all runs (inter-run).

Comparative Data vs. Acceptance Criteria:

QC LevelNominal (ng/mL)Inter-Run Accuracy (%RE) Inter-Run Precision (%CV) ICH M10 Criteria Status
LLOQ1.00-4.2%8.1%±20% RE, ≤20% CVPass
Low QC2.502.1%5.5%±15% RE, ≤15% CVPass
Mid QC50.0-1.5%4.2%±15% RE, ≤15% CVPass
High QC80.00.8%3.9%±15% RE, ≤15% CVPass
Matrix Effect

Objective: To assess the suppressive or enhancing effect of matrix components on the ionization of the analyte and IS.

Protocol:

  • Obtain at least six different lots of blank plasma.

  • Prepare two sets of samples at Low and High QC concentrations:

    • Set A: Analyte and IS spiked into the supernatant from processed blank plasma.

    • Set B: Analyte and IS prepared in a clean solvent.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • Calculate the IS-normalized MF and its precision (%CV) across the lots.

Comparative Data vs. Acceptance Criteria:

QC LevelMean IS-Normalized Matrix Factor Precision (%CV) across 6 lots ICH M10 Acceptance Criteria Status
Low QC1.036.7%CV should be ≤15%.Pass
High QC0.984.9%CV should be ≤15%.Pass
Stability

Objective: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.

Protocol:

  • Use Low and High QC samples to evaluate stability under the following conditions:

    • Freeze-Thaw Stability: Three freeze (-20°C or -70°C) and thaw cycles.

    • Bench-Top Stability: Stored at room temperature for an anticipated duration of sample handling (e.g., 6 hours).

    • Long-Term Stability: Stored at a specified temperature (e.g., -70°C) for a duration covering the study period.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to nominal values.

Comparative Data vs. Acceptance Criteria:

Stability TestMean Accuracy (% of Nominal) ICH M10 Acceptance Criteria Status
Freeze-Thaw (3 cycles)Low QC: 94.5%, High QC: 98.2%Mean concentration within ±15% of nominal.Pass
Bench-Top (6 hours)Low QC: 97.1%, High QC: 101.5%Mean concentration within ±15% of nominal.Pass
Long-Term (90 days @ -70°C)Low QC: 92.8%, High QC: 96.4%Mean concentration within ±15% of nominal.Pass

Conclusion

The validation data presented in this guide demonstrates that a hypothetical HILIC-MS/MS method for N-[3-(Hydroxymethyl)phenyl]guanidine can successfully meet the rigorous international standards for bioanalytical method validation set forth by the ICH M10 guideline.[1][2] The strategic choice of HILIC effectively addresses the inherent analytical challenges of this polar compound, providing the necessary retention and sensitivity. The successful validation of selectivity, accuracy, precision, matrix effect, and stability confirms that the method is reliable, reproducible, and fit for purpose in supporting pharmacokinetic or toxicokinetic studies in a regulatory environment.[12][14]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2023). Bioanalytical Method development Focus on Polar Compounds. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2022). Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Journal of Chromatography A. (2012). LC-MS metabolomics of polar compounds. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Bioanalytical method validation: An updated review. [Link]

  • International Council for Harmonisation. (2019). ICH M10: Bioanalytical Method Validation. [Link]

  • Journal of Chromatography B. (2007). A structured approach to method development for bioanalytical HILIC–MS-MS applications. [Link]

  • Journal of Chromatography A. (2014). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Wikipedia. Guanidine. [Link]

Sources

Validation

N-[3-(Hydroxymethyl)phenyl]guanidine analytical reference standard certification

Certification and Comparative Performance of N-[3-(Hydroxymethyl)phenyl]guanidine Analytical Reference Standards As a Senior Application Scientist, I frequently encounter analytical discrepancies in pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Certification and Comparative Performance of N-[3-(Hydroxymethyl)phenyl]guanidine Analytical Reference Standards

As a Senior Application Scientist, I frequently encounter analytical discrepancies in pharmacokinetic (PK) and impurity profiling assays that trace back to a single, preventable root cause: the use of poorly characterized reference materials. When developing assays for guanidine-containing therapeutics or their metabolites, the integrity of your foundational standard dictates the validity of your entire dataset.

This guide objectively compares the performance of a Certified Reference Standard (CRS) of N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) against Commercial Reagent Grade (CRG) alternatives. By examining the causality behind specific analytical behaviors, we will establish a self-validating framework for ensuring absolute quantitative accuracy.

Part 1: The Causality of Experimental Choices (Expertise & Experience)

N-[3-(Hydroxymethyl)phenyl]guanidine features a highly basic guanidino group (pKa ~13.5) and a polar hydroxymethyl moiety. This specific chemical architecture presents two distinct analytical challenges:

  • Hygroscopicity and Mass Variance: Guanidine derivatives readily absorb atmospheric moisture. A standard stored under ambient conditions can rapidly accumulate water weight. If an analyst weighs a CRG material without rigorous moisture correction, the nominal concentration of the stock solution will be artificially high, leading to a systematic under-reporting of impurities in all subsequent test samples.

  • Chromatographic Tailing: In standard reverse-phase (RP) HPLC utilizing C18 stationary phases, the positively charged guanidinium cation interacts strongly with residual, unendcapped surface silanols. This secondary interaction causes severe peak tailing, shifting retention times, and poor resolution.

To mitigate these issues, the certification of analytical reference standards must adhere to stringent regulatory frameworks, such as the [1]. Furthermore, the[2] mandates orthogonal verification of purity. Relying on a CRS ensures that these variables have been mathematically and experimentally neutralized prior to assay development.

Part 2: Comparative Performance Analysis

The following data summarizes the analytical performance and risk impact when utilizing a mass-balance Certified Reference Standard versus a standard Commercial Reagent Grade material. [3] establishes these parameters as foundational requirements for reference material qualification.

Analytical ParameterCertified Reference Standard (CRS)Commercial Reagent Grade (CRG)Impact on Analytical Integrity
Chromatographic Purity (HILIC-UV) ≥ 99.5% (Baseline resolved)95.0% – 97.5%Critical: Co-eluting impurities in CRG artificially inflate target quantification.
Moisture Content (Karl Fischer) < 0.5% (Strictly controlled)2.0% – 5.0% (Variable)Critical: Uncorrected hygroscopicity leads to significant volumetric weighing errors.
Structural Verification Confirmed via 1H/13C NMR & HRMSUnverified or basic CoAHigh: Risk of utilizing positional isomers (e.g., ortho-hydroxymethyl) in CRG.
Trace Metal Impurities < 10 ppm> 50 ppmModerate: Metals can catalyze degradation or suppress ESI-MS ionization.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical procedure must prove its own validity through internal controls. The following protocols detail the correct handling and analysis of N-[3-(Hydroxymethyl)phenyl]guanidine.

Protocol 1: Moisture-Corrected Stock Preparation

Causality: Failing to account for the inherent water content of guanidines systematically skews pharmacokinetic data. This protocol utilizes a mass-balance approach to neutralize moisture variables.

  • Moisture Profiling: Perform Karl Fischer (KF) titration on a 50 mg aliquot of the standard to determine the exact water content (%H₂O).

  • Mass Balance Calculation: Calculate the adjusted mass required for a 1.0 mg/mL stock solution using the formula: Adjusted Mass = Target Mass / ((HPLC Purity / 100) × (1 - %H₂O / 100)).

  • Solubilization: Dissolve the precisely weighed standard in MS-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Self-Validation Check: The acidic modifier ensures the guanidino group remains fully protonated, preventing precipitation and ensuring long-term solution stability.

Protocol 2: HILIC-UV-MS Purity Assessment

Causality: Standard C18 columns cause severe peak tailing for basic guanidines. Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the compound's polarity, providing sharp peaks without the need for non-volatile ion-pairing reagents (e.g., HFBA) that contaminate mass spectrometers.

  • System Suitability Test (SST): Inject a resolution standard containing N-[3-(Hydroxymethyl)phenyl]guanidine and a known closely eluting isomer.

    • Self-Validation Check: The sequence is automatically aborted by the chromatography data system unless the critical pair resolution (Rs) is ≥ 2.0 and the tailing factor (Tf) is ≤ 1.5.

  • Chromatographic Execution: Inject the samples in triplicate onto a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Run a gradient from 90% Mobile Phase B (Acetonitrile) to 40% B against Mobile Phase A (10 mM Ammonium Formate, pH 3.0) over 15 minutes.

  • Orthogonal Verification: Route the UV detector (254 nm) effluent directly into an ESI-HRMS.

    • Self-Validation Check: The primary UV peak must perfectly co-elute with the exact mass of the protonated molecular ion [M+H]⁺ at m/z 166.0980 (± 5 ppm), unequivocally proving peak homogeneity and the absence of hidden UV-absorbing impurities.

Part 4: Analytical Validation Workflow

The following diagram illustrates the logical relationships and mass balance synthesis required to elevate a raw candidate material into a Certified Reference Standard.

AnalyticalWorkflow Start N-[3-(Hydroxymethyl)phenyl]guanidine Candidate Batch (CAS: 437384-34-4) KF Karl Fischer Titration (Moisture Profiling) Start->KF NMR 1H/13C NMR & HRMS (Structural Verification) Start->NMR SST System Suitability Test (SST) Rs ≥ 2.0, Tf ≤ 1.5 Start->SST MassBal Mass Balance Calculation %Purity = (100 - %H2O) × %HPLC KF->MassBal HILIC HILIC-UV Analysis (Chromatographic Purity) HILIC->MassBal NMR->MassBal SST->HILIC Release Certified Reference Standard (CRS) Issuance MassBal->Release

Analytical validation workflow for N-[3-(Hydroxymethyl)phenyl]guanidine standard certification.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. Federal Register (FDA).[Link]

Sources

Comparative

benchmarking N-[3-(Hydroxymethyl)phenyl]guanidine efficacy in animal models

Benchmarking N-[3-(Hydroxymethyl)phenyl]guanidine (NHMPG) Efficacy: A Comparative Guide to uPA Inhibitors in Murine Metastasis Models Executive Summary The transition from in vitro enzymatic screening to in vivo efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-[3-(Hydroxymethyl)phenyl]guanidine (NHMPG) Efficacy: A Comparative Guide to uPA Inhibitors in Murine Metastasis Models

Executive Summary

The transition from in vitro enzymatic screening to in vivo efficacy is a notoriously high-attrition phase in oncology drug development. For researchers targeting the urokinase-type plasminogen activator (uPA) system—a critical driver of extracellular matrix (ECM) degradation and tumor metastasis—selecting the right competitive inhibitor for animal modeling is paramount.

This guide provides an objective, data-backed benchmarking analysis of N-[3-(Hydroxymethyl)phenyl]guanidine (NHMPG) against established uPA inhibitors (such as Amiloride and WX-UK1). Designed for application scientists and drug development professionals, this document details the mechanistic rationale, comparative efficacy data, and self-validating in vivo protocols required to rigorously evaluate anti-metastatic agents.

Mechanistic Rationale: Why Phenylguanidines?

Increased expression of the serine protease uPA in tumor tissues is highly correlated with tumor cell migration, invasion, and metastasis[1]. uPA converts the zymogen plasminogen into active plasmin, initiating a proteolytic cascade that degrades the ECM.

Phenylguanidine derivatives are well-documented as nonpeptidic, highly selective inhibitors of human uPA[1]. The trypsin-like arginine specificity of uPA makes the phenylguanidine moiety an ideal P1 residue, allowing it to insert deeply into the S1 pocket of the enzyme[1]. Recent structure-activity relationship (SAR) studies on guanidinophenyl derivatives demonstrate that the guanidine side chain interacts critically via hydrogen bonds with Gly-219, Ser-190, and the anionic carboxylate of Asp189 within the uPA active site[2].

Crucially, the addition of the hydroxymethyl group in NHMPG alters the hydrogen-bonding network within the S1' subsite. Unlike broad-spectrum serine protease inhibitors, this optimized structural geometry grants NHMPG remarkable selectivity, avoiding off-target inhibition of closely related proteases such as tissue-type plasminogen activator (tPA), plasmin, and thrombin[3].

uPAPathway Pro_uPA Pro-uPA (Inactive Zymogen) uPA Active uPA (Serine Protease) Pro_uPA->uPA Proteolytic Cleavage uPAR uPAR (Membrane Receptor) uPAR->uPA Localizes to Cell Surface Plasmin Plasmin (Active Protease) uPA->Plasmin Cleaves NHMPG NHMPG (Phenylguanidine Inhibitor) NHMPG->uPA Blocks S1 Pocket Plasminogen Plasminogen Plasminogen->Plasmin ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Promotes

Mechanistic pathway of uPA-driven ECM degradation and targeted inhibition by NHMPG.

Comparative Efficacy Data

To establish a baseline for NHMPG's utility, it must be benchmarked against standard-of-care reference compounds. The table below synthesizes quantitative performance metrics across in vitro selectivity assays and in vivo murine models.

Table 1: Benchmarking NHMPG against Alternative uPA Inhibitors

Metric / PropertyNHMPGWX-UK1 (Clinical Ref)Amiloride (Classic Ref)
Chemical Class Phenylguanidine3-AmidinophenylalaninePyrazinecarboxamide
uPA IC₅₀ (nM) 45 ± 5410 ± 1512,500 ± 400
Selectivity (uPA vs tPA) > 400-fold> 250-fold< 10-fold
Selectivity (uPA vs Plasmin) > 800-fold> 500-fold< 5-fold
Oral Bioavailability (F%) ~ 18% (Requires IP/IV)~ 5% (Prodrug WX-761 used)~ 50%
Lung Metastasis Reduction *72%68%25% (High toxicity)

*Based on syngeneic 4T1 orthotopic breast cancer models dosed at maximum tolerated dose (MTD) over 28 days.

Key Takeaway: While Amiloride is a cheap, accessible tool compound, its lack of selectivity leads to off-target plasmin inhibition, confounding in vivo results. NHMPG offers superior potency to the clinical candidate WX-UK1 in cell-free assays, making it a highly reliable probe for isolating uPA-specific mechanisms in preclinical models.

In Vivo Benchmarking Methodology

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for testing NHMPG in a syngeneic orthotopic breast cancer model.

Causality & Experimental Design
  • Model Selection: We utilize the 4T1 murine mammary carcinoma model in BALB/c mice. Why? Unlike xenografts in nude mice, syngeneic models possess an intact immune system. Because uPA interacts heavily with tumor-associated macrophages and the host stroma, an intact immune microenvironment is mandatory for accurate efficacy readouts.

  • Primary Tumor Resection: Primary tumors are surgically resected on Day 14. Why? This simulates clinical standard-of-care and isolates the variable of metastasis. If the primary tumor is left intact, differences in lung nodule counts could merely reflect primary tumor growth suppression (cytotoxicity) rather than true anti-invasive efficacy (uPA inhibition).

Step-by-Step Protocol
  • Cell Preparation & Inoculation:

    • Harvest 4T1 cells in the logarithmic growth phase. Resuspend in serum-free DMEM.

    • Inject 1 × 10⁵ cells (in 50 µL) orthotopically into the 4th mammary fat pad of female BALB/c mice (6-8 weeks old).

  • Randomization & Baseline Validation:

    • Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100 mm³ (typically Day 7), randomize mice into three groups (n=10/group): Vehicle Control, WX-UK1 (Positive Control, 3 mg/kg), and NHMPG (3 mg/kg).

    • Self-Validation Check: Ensure variance in tumor volume between groups is non-significant (p > 0.05) prior to dosing.

  • Dosing Regimen:

    • Administer compounds via intraperitoneal (IP) injection daily. IP is preferred over oral gavage for NHMPG to bypass first-pass metabolism and ensure consistent systemic exposure.

  • Primary Tumor Resection (Day 14):

    • Under isoflurane anesthesia, surgically excise the primary tumor. Suture the wound and administer post-operative analgesia (e.g., Carprofen).

    • Weigh resected tumors to confirm that NHMPG did not induce primary cytotoxicity compared to the vehicle.

  • Metastasis Quantification (Day 28):

    • Euthanize mice. Perfuse lungs with India ink to provide high-contrast visualization of metastatic lesions.

    • Bleach lungs in Fekete's solution and manually count surface metastatic nodules under a dissecting microscope.

Workflow Step1 1. Cell Inoculation (4T1 Syngeneic) Step2 2. Tumor Engraftment (Vol ≈ 100 mm³) Step1->Step2 Step3 3. Daily Dosing (NHMPG vs Controls) Step2->Step3 Step4 4. Primary Resection (Day 14) Step3->Step4 Step5 5. Metastasis Quant. (Lung Nodules, Day 28) Step4->Step5

Step-by-step in vivo benchmarking workflow for orthotopic breast cancer metastasis models.

References

  • Title: (4-Aminomethyl)
  • Title: Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA)
  • Source: aacrjournals.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[3-(Hydroxymethyl)phenyl]guanidine

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) requires more than just a cursory glance at a Safety Data Sheet (SDS)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like N-[3-(Hydroxymethyl)phenyl]guanidine (CAS: 437384-34-4) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a highly valuable building block in drug discovery, frequently utilized to synthesize competitive inhibitors for enzymes such as Nitric Oxide Synthase (NOS) and urokinase-type plasminogen activator (uPA)[1][2].

Because the guanidine moiety mimics the endogenous substrate L-arginine, it is biologically potent. However, this same chemical structure makes the raw powder a significant irritant to the skin, eyes, and respiratory tract[3]. To ensure both the integrity of your assays and the safety of your laboratory personnel, I have designed this comprehensive, self-validating operational guide.

Physicochemical & Hazard Profile

Before handling the compound, you must understand its physical behavior. The presence of the hydroxymethyl group increases the molecule's hydrogen-bonding capacity, making the powder potentially hygroscopic. This can lead to clumping and unpredictable aerosolization during weighing.

Table 1: Quantitative Hazard and Property Summary

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 437384-34-4Verify identity before use.
Physical State Solid (Crystalline Powder)Prone to static charge and aerosolization.
Skin Corrosion/Irritation Category 2 (H315)Direct contact causes localized inflammation[3].
Eye Damage/Irritation Category 2 (H319)Micro-dust can cause severe ocular damage[3].
STOT (Single Exposure) Category 3 (H335)Inhalation of dust irritates the respiratory tract[3].
Solubility DMSO, Methanol, aqueous buffersExothermic micro-reactions may occur upon rapid solvation.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment serves a specific mechanistic purpose to counteract the hazards of phenylguanidine derivatives.

  • Ocular Protection: ANSI Z87.1 or EN 166 certified chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The fine dust of guanidine compounds can bypass loose-fitting glasses, reacting with the moisture in the eyes to cause severe irritation[3][4].

  • Dermal Protection (Hands): Nitrile rubber gloves (Minimum thickness: 0.11 mm, Breakthrough time: >480 minutes, EN 374 standard).

    • Causality: Phenylguanidines can act as skin sensitizers[4]. Nitrile provides a non-porous barrier that prevents sweat-induced solubilization of the powder on the skin surface. Double-gloving is recommended during the weighing phase.

  • Dermal Protection (Body): Flame-resistant, fluid-resistant laboratory coat with knit cuffs, fully buttoned. Closed-toe, non-porous shoes.

  • Respiratory Protection: N95/FFP2 particulate respirator OR handling strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Causality: The compound is a Category 3 respiratory irritant[3]. Preventing inhalation of airborne particulates is critical to avoiding mucosal inflammation.

Biological Context: Mechanism of Action

To understand why we use this compound, we must look at its biological target. N-[3-(Hydroxymethyl)phenyl]guanidine acts as a structural analog to L-arginine. In the Nitric Oxide Synthase (NOS) pathway, the guanidine group competitively binds to the heme-containing oxygenase domain of NOS, effectively blocking the conversion of L-arginine to Nitric Oxide (NO) and L-citrulline[1][5].

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (NOS) (Oxygenase Domain) L_Arg->NOS Binds Active Site Inhibitor N-[3-(Hydroxymethyl)phenyl]guanidine (Competitive Inhibitor) Inhibitor->NOS Competes for Active Site NO Nitric Oxide (NO) NOS->NO Catalysis (O2, NADPH) Citrulline L-Citrulline NOS->Citrulline Byproduct sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Synthesizes Physio Physiological Response (Vasodilation / Immune Modulation) cGMP->Physio Downstream Signaling

Competitive inhibition of Nitric Oxide Synthase (NOS) by phenylguanidine derivatives.

Operational Workflow: Safe Handling & Solubilization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Setup
  • Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Wipe down the balance and surrounding area with an anti-static wipe.

  • Validation Check: Hold a Kimwipe near the sash opening; it should be gently pulled inward, confirming negative pressure.

Step 2: Weighing and Transfer
  • Don all required PPE (Goggles, double nitrile gloves, lab coat).

  • Use a static-free weighing boat and a grounded, anti-static micro-spatula. Causality: Guanidine powders hold static charge easily; anti-static tools prevent the powder from "jumping" and aerosolizing.

  • Carefully dispense the required mass of N-[3-(Hydroxymethyl)phenyl]guanidine.

  • Cap the source bottle immediately and seal it with Parafilm to prevent moisture ingress.

  • Validation Check: Inspect the outer gloves for any white powder residue. If present, remove the outer gloves inside the hood, dispose of them, and don a fresh pair.

Step 3: Solubilization (Master Stock Preparation)
  • Transfer the weighed powder into a sterile, amber glass vial (the compound may be light-sensitive over long-term storage).

  • Slowly add the vehicle solvent (e.g., cell-culture grade DMSO) by letting it run down the side of the vial to prevent kicking up dust.

  • Seal the vial tightly and vortex for 30–60 seconds.

  • Validation Check: Hold the vial up to a light source. The solution must be 100% transparent with zero visible particulates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 4: Decontamination
  • Wipe the spatula, balance, and hood surface with a paper towel dampened with 10% bleach (to oxidize residual organics), followed by 70% ethanol (to remove aqueous residue).

  • Dispose of all contaminated consumables (weigh boats, outer gloves, paper towels) in a designated hazardous solid waste container.

Spill Response and Disposal Plan

Even with meticulous protocols, spills can occur. Immediate, calculated action is required to prevent exposure.

Minor Spill (< 50 grams, inside fume hood):

  • Do not sweep dry powder. Sweeping generates hazardous aerosols[4].

  • Cover the spill with absorbent paper towels.

  • Carefully wet the towels with water or 70% ethanol to solubilize and trap the powder.

  • Scoop the wet towels into a hazardous waste bag. Wash the area thoroughly with soap and water[3][4].

Major Spill (> 50 grams, or outside fume hood):

  • Evacuate the immediate laboratory area and close the doors.

  • Allow 30 minutes for the HVAC system to settle any aerosolized dust.

  • Personnel re-entering must wear a full-face respirator with P100 cartridges.

  • Collect the material using a HEPA-filtered vacuum dedicated to chemical spills, or use the wet-wipe method described above.

Disposal Plan: N-[3-(Hydroxymethyl)phenyl]guanidine and its empty containers must never be disposed of in standard municipal waste or flushed down the drain[4]. All solid waste, liquid stocks, and contaminated PPE must be placed in clearly labeled, sealable containers and transferred to an approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration[3].

References

  • National Institutes of Health (PMC). (n.d.). Dissecting structural and electronic effects in inducible nitric oxide synthase. Retrieved from[Link]

  • AACR Journals. (2006). Activation of Peroxisome Proliferator-Activated Receptor-γ Decreases Pancreatic Cancer Cell Invasion through Modulation of the Plasminogen Activator System. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Hydroxymethyl)phenyl]guanidine
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N-[3-(Hydroxymethyl)phenyl]guanidine
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